Product packaging for Antitubercular agent-22(Cat. No.:)

Antitubercular agent-22

Cat. No.: B15143065
M. Wt: 533.5 g/mol
InChI Key: QDTXYIUIFBPEAZ-INIZCTEOSA-N
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Description

Antitubercular agent-22 is a useful research compound. Its molecular formula is C24H28FN5O8 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28FN5O8 B15143065 Antitubercular agent-22

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28FN5O8

Molecular Weight

533.5 g/mol

IUPAC Name

tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1

InChI Key

QDTXYIUIFBPEAZ-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Key Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the continuous development and understanding of effective therapeutic agents. While the user's request specified "Antitubercular agent-22," a specific agent with this designation and a well-documented, unique mechanism of action is not clearly defined in the current scientific literature. The search results refer to different compounds labeled as '22' in various research contexts, without a singular, universally recognized "this compound." One study describes a series of quinoxaline 1,4-di-N-oxide hybrids, where compounds 20, 21, and 22 displayed promising anti-TB activity.[1] Another study evaluated a quinazolinone derivative, also designated compound (22), for its activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[2] A separate research paper characterized the inhibitory effects of 22 different antituberculosis drugs on human organic anion transporter polypeptides, a study focused on drug-drug interactions rather than the primary antibacterial mechanism.[3][4]

Given the ambiguity surrounding "this compound," this guide will focus on the well-established mechanism of action of Isoniazid (INH) , a cornerstone first-line antitubercular drug.[5][6] This will serve as a representative example of the in-depth technical information required by researchers, scientists, and drug development professionals. Isoniazid is a prodrug that, once activated, specifically inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7]

Core Mechanism of Action: Isoniazid

Isoniazid's primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a pathway unique to mycobacteria, which accounts for its high selectivity.[7][8]

1. Activation of the Prodrug: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[7]

2. Formation of the Active Adduct: Inside the bacterium, KatG converts INH into a variety of reactive species, including an isonicotinoyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD (INH-NAD) adduct.[7]

3. Inhibition of InhA: The INH-NAD adduct acts as a potent and slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.

4. Disruption of Mycolic Acid Synthesis and Cell Wall Integrity: By inhibiting InhA, isoniazid effectively blocks the synthesis of mycolic acids.[7][8] Mycolic acids are long-chain fatty acids that are integral to the unique and complex cell wall of mycobacteria, providing a waxy, impermeable barrier. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, making the bacterium susceptible to osmotic lysis and other cellular stresses, ultimately resulting in cell death.[9] For actively growing mycobacteria, this action is bactericidal.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Isoniazid and a typical experimental workflow for assessing the efficacy of an antitubercular agent.

Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinoyl Radical KatG->Active_INH INH_NAD INH-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Loss leads to

Caption: Mechanism of action of Isoniazid.

Experimental_Workflow cluster_workflow In Vitro Efficacy Testing Workflow Culture 1. Culture M. tuberculosis Compound 2. Add Antitubercular Agent Culture->Compound Incubate 3. Incubate at 37°C Compound->Incubate MIC 4. Determine Minimum Inhibitory Concentration (MIC) Incubate->MIC MBC 5. Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism 6. Mechanism of Action Studies MIC->Mechanism

Caption: Experimental workflow for antitubercular agent testing.

Quantitative Data Summary

The efficacy and characteristics of antitubercular agents are often quantified. The following table provides a conceptual summary of typical quantitative data for a first-line agent like Isoniazid and a second-line agent, for comparative purposes.

ParameterIsoniazid (First-Line)Moxifloxacin (Second-Line)Reference
Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv 0.02 - 0.06 µg/mL0.12 - 0.5 µg/mL[1]
Primary Mechanism of Action Inhibition of mycolic acid synthesisInhibition of DNA gyrase[1][10]
Resistance Mechanism Mutations in katG or inhA genesMutations in gyrA or gyrB genes[1]
Half-life (Fast Acetylators) 0.5 - 1.6 hours~12 hours[7]
Half-life (Slow Acetylators) 2 - 5 hours~12 hours[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in antitubercular drug research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antitubercular agent that inhibits the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Antitubercular agent stock solution of known concentration.

  • M. tuberculosis H37Rv strain.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial two-fold dilution of the antitubercular agent in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

  • Inoculate each well (except for the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be assessed visually or by measuring optical density.

Protocol 2: KatG Expression and Purification for Activation Studies

Objective: To express and purify the KatG enzyme to study the activation of prodrugs like Isoniazid in vitro.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the katG gene.

  • Luria-Bertani (LB) broth with appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • SDS-PAGE reagents for protein analysis.

Procedure:

  • Grow a 1 L culture of the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged KatG protein with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Dialyze the purified protein into a suitable storage buffer.

A thorough understanding of the mechanism of action of antitubercular agents is fundamental for the development of new drugs and the optimization of existing therapies. While the identity of a specific "this compound" remains elusive in the broader scientific discourse, the principles of action, as exemplified by the first-line agent Isoniazid, highlight the importance of targeting unique bacterial pathways. The methodologies and data presentation formats provided in this guide offer a framework for the continued investigation and dissemination of knowledge in the critical field of tuberculosis research.

References

A Technical Guide to the Discovery and Synthesis of TBAJ-876: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TBAJ-876, a promising next-generation diarylquinoline antitubercular agent. The information is compiled from preclinical and clinical research to support further investigation and development in the field of tuberculosis therapeutics.

Discovery and Rationale

TBAJ-876 was identified through a medicinal chemistry campaign aimed at improving the pharmacological and toxicological profile of bedaquiline, a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[1][2] Bedaquiline, while effective, has been associated with potential side effects. The goal was to develop an analog with enhanced potency and an improved safety profile.[3] TBAJ-876 emerged as a lead candidate, demonstrating greater antimycobacterial activity and a potentially better safety profile compared to its predecessor.[4] It is currently in clinical development for the treatment of both drug-susceptible and drug-resistant tuberculosis.[1][4]

Synthesis of TBAJ-876

The synthesis of TBAJ-876 has been approached through various routes, with a focus on efficiency and scalability for potential large-scale production.

Convergent Synthesis Approach

An initial and commonly described method for synthesizing TBAJ-876 involves a convergent approach. This strategy relies on the coupling of two key fragments: a quinoline fragment and a dimethylaminopropanone fragment.[1] A significant intermediate in this process is 876A-B. The original synthesis of this intermediate was a lengthy 12-step process that involved cryogenic conditions, organolithium reagents, and a costly palladium-catalyzed Suzuki coupling reaction.[5]

Optimized Aldol Condensation Strategy

To improve efficiency and reduce costs, researchers at the Medicines for All Institute (M4ALL) developed a more efficient, three-step synthesis for the 876A-B fragment.[1] This optimized route utilizes an aldol condensation strategy and avoids the need for chromatography purification, making it more suitable for multigram-scale production.[1][6] The overall yield of this three-step sequence is approximately 75%.[1] This newer process has been successfully scaled up to produce 4 kg of the 876A-B intermediate.[5]

Continuous Flow Process for Asymmetric Synthesis

To address challenges with repeatability and safety in scaling up the synthesis, a continuous flow process for the asymmetric synthesis of TBAJ-876 has been developed.[7] This method allows for a throughput of 119.2 mmol/h and has been demonstrated on a 100 g scale, an achievement not feasible through traditional batch processing.[7] The continuous flow process also significantly reduces reaction time and enhances the robustness and scalability of the synthesis.[7]

Mechanism of Action

TBAJ-876, like its predecessor bedaquiline, targets the F-ATP synthase in Mycobacterium tuberculosis.[8][9] This enzyme is crucial for generating ATP, the primary energy currency of the cell.

Dual-Subunit Inhibition of F-ATP Synthase

Biochemical and genetic studies have confirmed that TBAJ-876 inhibits the mycobacterial F-ATP synthase through a dual-subunit mechanism.[10][11] It interferes with the function of both the c and ε subunits of the enzyme.[10][11] By binding to the c-ring, TBAJ-876 stalls its rotation, which is a critical step in ATP synthesis.[8][9] Additionally, it targets the ε-subunit, disrupting the coupling of the c-ring's rotation to ATP synthesis at the catalytic headpiece.[8][9]

Distinction from Bedaquiline's Mechanism

While both drugs target the F-ATP synthase, a key difference in their mechanism has been identified. Bedaquiline exhibits protonophore activity, which contributes to an uncoupling of electron transport from ATP synthesis.[2] In contrast, TBAJ-876 does not retain this uncoupler activity.[2][8] The comparable bactericidal activity of both compounds suggests that this uncoupler activity is not essential for the diarylquinolines' efficacy.[2]

Quantitative Data

The following tables summarize key quantitative data for TBAJ-876 from various studies.

In Vitro Activity Value Reference
ATP Synthesis IC500.031 to 0.2 nM[11]
Bedaquiline ATP Synthesis IC505.3 nM[11]
Pharmacokinetic Parameters (Single Doses in Healthy Adults) Value Reference
Tolerated Single DoseUp to 800 mg[4]
Tolerated Multiple DoseUp to 200 mg for 14 days[4]
Long-Acting Injectable Formulation (Mouse Model) Value Reference
Plasma Concentration ≥36 ng/mL (EC50) at 8 weeks250 mg/kg dose[12]
Median Plasma AUC0-6wks (62.5 mg/kg)143 µg-h/mL[12]
Median Plasma AUC0-6wks (125 mg/kg)206 µg-h/mL[12]
Median Plasma AUC0-6wks (250 mg/kg)391 µg-h/mL[12]

Experimental Protocols

Synthesis of 876A-B Fragment (Aldol Condensation)
  • Materials: 6-bromo-3,4-dihydroquinolin-2(1H)-one, 2,3,6-trimethoxyisonicotinaldehyde, dry Methanol (MeOH), Sodium methoxide in MeOH (25% Wt), Phosphoryl chloride (POCl3), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Step 1: To a 500 mL round-bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), 2,3,6-trimethoxyisonicotinaldehyde (10.0 g, 50.7 mmol), and dry MeOH (200 mL). Stir the mixture at room temperature for 5 minutes. Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt) in one portion. Heat the mixture to reflux for 24 hours.[1]

  • Step 2: Cool the reaction mixture and collect the precipitated product.

  • Step 3: To the product from Step 2, add POCl3. Additional POCl3 may be added during the reaction to drive it to completion. After 4 hours, cool the reaction to room temperature. Pour the mixture into ice-cold water and basify with saturated aqueous NaHCO3 to a pH of 8-8.5. Extract the product with ethyl acetate. Wash the combined organic fractions with brine, dry over Na2SO4, and evaporate in vacuo to yield the crude product.[1]

  • Step 4: The final product is isolated by further extraction with ethyl acetate to yield 876A-B.[1]

Continuous Flow Synthesis of TBAJ-876
  • Setup: A continuous flow reactor system with four plunger pumps and reactor coils made of 316L or PTFE materials is used. Check valves are installed to prevent backflow.[7]

  • Reagent Solutions:

    • Solution A: nBuLi (2.5 M in n-hexane) in 50 V toluene.

    • Solution B: L1 in 36 V toluene.

    • Solution C: Compound 1 (5.0 g) and L2 (4.3 g) in 90 V toluene.

    • Solution D: Compound 2 (3.4 g) in 90 V toluene.

  • Procedure:

    • Flush the reactor coils with toluene.

    • Start the flow of Solution A (12 mL/min) and Solution B (18 mL/min), precooling each for 1 minute before they are mixed in a T-piece mixer.

    • The reaction involves three temperature phases: in-situ formation of an achiral base, lithiation, and the addition reaction, with temperatures set at -25°C, -35°C, and -85°C, respectively.[7] The residence times for each phase are 7.5, 7.5, and 5 minutes.[7]

  • Workup:

    • Acidify the crude product into a hydrochloride (HCl) salt in a mixed solvent of toluene and heptane (1:1).

    • Filter the resulting solid and wash sequentially with water and heptane.

    • Add EtOH to the obtained solid and stir at room temperature.

    • Filter the white solid, and concentrate the mother liquor to afford the TBAJ-876 HCl salt.

    • Prepare the free base of TBAJ-876 using a 10% aqueous solution of Na2CO3.[7]

In Vitro ATP Synthesis Assay
  • Method: Biochemical assays are performed using inverted membrane vesicles prepared from Mycobacterium bovis BCG.[11]

  • Procedure: The inhibitory effect of TBAJ-876 on ATP synthesis is measured to determine the 50% inhibitory concentration (IC50).[11]

Phase 1 Clinical Trial Protocol (Single Ascending Dose)
  • Study Design: A Phase 1, partially blind, placebo-controlled, randomized, combined single ascending dose study.[13]

  • Participants: Healthy adult subjects.

  • Dosage Cohorts: Multiple cohorts receiving single doses of TBAJ-876 or a matching placebo under fasted conditions. For example, one cohort of eight subjects will have six receiving an 800 mg dose of TBAJ-876 oral suspension and two receiving a placebo.[13]

  • Assessments: Evaluation of safety, tolerability, and pharmacokinetics of TBAJ-876.[13]

Visualizations

Signaling Pathways and Workflows

TBAJ-876_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis F_ATP_synthase F-ATP Synthase c_subunit c-subunit F_ATP_synthase->c_subunit epsilon_subunit ε-subunit F_ATP_synthase->epsilon_subunit ATP_synthesis ATP Synthesis c_subunit->ATP_synthesis Rotation epsilon_subunit->ATP_synthesis Coupling Energy_Production Cellular Energy ATP_synthesis->Energy_Production TBAJ_876 TBAJ-876 Inhibition_c Inhibition TBAJ_876->Inhibition_c Inhibition_epsilon Inhibition TBAJ_876->Inhibition_epsilon Inhibition_c->c_subunit Inhibition_epsilon->epsilon_subunit

Caption: Mechanism of action of TBAJ-876 on the F-ATP synthase of M. tuberculosis.

TBAJ_876_Synthesis_Workflow Start Starting Materials: 6-bromo-3,4-dihydroquinolin-2(1H)-one 2,3,6-trimethoxyisonicotinaldehyde Aldol_Condensation Aldol Condensation (MeOH, NaOMe, Reflux) Start->Aldol_Condensation Intermediate_1 Precipitated Intermediate Aldol_Condensation->Intermediate_1 Dehydration_Reaction Dehydration Reaction (POCl3) Intermediate_1->Dehydration_Reaction Crude_Product Crude 876A-B Dehydration_Reaction->Crude_Product Purification Extraction & Purification Crude_Product->Purification Final_Fragment 876A-B Fragment Purification->Final_Fragment Coupling Coupling with Dimethylaminopropanone fragment Final_Fragment->Coupling TBAJ_876 TBAJ-876 Coupling->TBAJ_876

Caption: Optimized synthesis workflow for the TBAJ-876 intermediate 876A-B.

References

A Technical Guide to the Physicochemical Properties of Antitubercular Agent-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

"Antitubercular agent-22," also referred to as Compound 2 in some literature, is a novel oxazolidinone derivative that has demonstrated significant potential as both an anticandidiasis and antitubercular agent.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available scientific literature. The information is presented to support further research and development of this promising compound.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] Key properties for this compound are summarized below.

PropertyValueReference
Molecular Weight 533.51 g/mol [1]
Molecular Formula C24H24FN5O6S[1]
In Vitro Activity (MIC)
Candida albicans MTCC 30172.34 µg/ml[1]
M. tuberculosis (H37Rv)2 µg/ml[1]

Experimental Protocols

Standardized assays are crucial for ensuring the direct comparability of data across different drugs and drug classes.[2] While the specific, detailed experimental protocols used for this compound are proprietary to the original researchers, this section outlines general methodologies for determining key in vitro activity.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

Workflow for MABA:

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout p1 Prepare serial dilutions of this compound p2 Inoculate microplate wells with M. tuberculosis culture p1->p2 Add compound to wells i1 Incubate plates at 37°C p2->i1 Transfer plates to incubator r1 Add Alamar Blue reagent i1->r1 After incubation period r2 Re-incubate plates r1->r2 r3 Visually or spectrophotometrically assess color change r2->r3 Determine MIC (lowest concentration with no color change)

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Signaling Pathways

Antitubercular agents exert their effects through various mechanisms, often targeting essential bacterial processes.[5][6] Common mechanisms include the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, or the inhibition of protein synthesis by targeting DNA-dependent RNA polymerase.[6][7][8][9]

The specific mechanism of action for this compound, as an oxazolidinone derivative, is likely related to the inhibition of bacterial protein synthesis. Linezolid, a well-known oxazolidinone, functions by preventing the formation of the initiation complex for protein synthesis.

Generalized Oxazolidinone Mechanism of Action:

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis r_50S 50S subunit t_init Initiation Complex Formation (fMet-tRNA + mRNA + 30S) r_50S->t_init Prevents binding of 30S subunit r_30S 30S subunit t_elong Elongation t_init->t_elong t_protein Functional Protein t_elong->t_protein agent This compound (Oxazolidinone) agent->r_50S Binds to P-site

Caption: Postulated Mechanism of Action for Oxazolidinones.

This compound is a compound of interest in the ongoing search for new and effective treatments for tuberculosis. The data presented in this guide, while not exhaustive, provides a foundational understanding of its physicochemical properties and potential mechanism of action. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential. This includes a comprehensive determination of its physicochemical profile and in-depth studies to elucidate its precise molecular target and mechanism of action.

References

In Vitro Activity of Antitubercular Agent-22 Against Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of a novel oxazolidinone derivative, designated as Antitubercular agent-22 (also referred to as Compound 2), against the virulent H37Rv strain of Mycobacterium tuberculosis. This document summarizes key quantitative data, details the experimental methodologies employed for its evaluation, and visualizes its mechanism of action. A related compound, Antitubercular agent-23 (Compound 3a), is also discussed for comparative purposes.

Quantitative Data Summary

The in vitro antitubercular potency of this compound and the related compound, Antitubercular agent-23, was determined by assessing their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound NameAlternative DesignationMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)
This compoundCompound 2H37Rv2 µg/ml[1]
Antitubercular agent-23Compound 3aH37Rv1 µg/ml[1]

Experimental Protocols

The following section outlines the methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against Mycobacterium tuberculosis H37Rv. This protocol is based on established methods for in vitro antitubercular activity screening.

1. Bacterial Strain and Culture Conditions:

  • Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) was used as the reference strain.

  • Growth Medium: The bacteria were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Incubation: Cultures were incubated at 37°C.

2. Preparation of Inoculum:

  • A mid-log phase culture of M. tuberculosis H37Rv was used to prepare the inoculum.

  • The turbidity of the bacterial suspension was adjusted to a McFarland standard of 0.5, corresponding to approximately 1.5 x 10⁸ CFU/ml. The suspension was then diluted to achieve a final inoculum density suitable for the assay.

3. Microplate Alamar Blue Assay (MABA):

  • A 96-well microtiter plate was used for the assay.

  • Serial twofold dilutions of the test compounds (this compound and Antitubercular agent-23) were prepared in the growth medium.

  • The standardized bacterial inoculum was added to each well containing the diluted compounds.

  • Control wells included:

    • A drug-free control (inoculum only).

    • A sterile control (medium only).

  • The plates were sealed and incubated at 37°C for a period of 5-7 days.

  • Following incubation, a solution of Alamar Blue reagent was added to each well.

  • The plates were re-incubated for 24 hours.

  • Endpoint Determination: A color change from blue to pink indicates bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Mechanism of Action and Signaling Pathway

This compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. This occurs through a specific interaction with the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.

Below is a diagram illustrating the proposed mechanism of action for oxazolidinone antibiotics like this compound in Mycobacterium tuberculosis.

G 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex Forms 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mRNA mRNA mRNA->30S_Subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->30S_Subunit Binds to Antitubercular_agent_22 This compound (Oxazolidinone) Antitubercular_agent_22->50S_Subunit Binds to P-site

Caption: Mechanism of Action of this compound.

Experimental Workflow

The overall process for evaluating the in vitro antitubercular activity of novel compounds is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture M. tuberculosis H37Rv Prepare_Inoculum Prepare Standardized Inoculum Culture->Prepare_Inoculum Inoculation Inoculate 96-well Plate Prepare_Inoculum->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Inoculation Incubation Incubate at 37°C (5-7 days) Inoculation->Incubation Add_Reagent Add Alamar Blue Incubation->Add_Reagent Re_incubation Re-incubate (24 hours) Add_Reagent->Re_incubation Read_Plate Read Plate (Visual or Spectrophotometric) Re_incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: In Vitro Antitubercular Activity Screening Workflow.

Distinction from Other "Agent-22" Compounds

It is important to note that "this compound" (Compound 2), a linezolid-based oxazolidinone, is chemically distinct from other compounds that may be similarly named in the literature. For instance, a compound referred to as "Comp 22" from a series of 9-substituted tetrahydroacridines has also been reported to have antitubercular activity, with a different MIC of 0.78 μg/mL against M. tuberculosis H37Rv.[2] This technical guide is exclusively focused on the linezolid-based oxazolidinone derivative.

References

Unveiling the Molecular Target of Antitubercular Agent-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target identification for a promising novel antitubercular candidate, designated Antitubercular Agent-22. This compound, a linezolid-based oxazolidinone derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the putative molecular target, summarizes key quantitative data, details relevant experimental protocols for target validation, and visualizes the associated cellular pathways and experimental workflows.

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The development of new antitubercular agents with novel mechanisms of action is therefore a critical priority. This compound has emerged as a compound of interest, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/ml against the Mtb H37Rv strain[1][2][3]. Based on its structural class as a linezolid-based oxazolidinone, the primary molecular target of this compound is hypothesized to be the bacterial ribosome , specifically the 50S ribosomal subunit . By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, it is anticipated to inhibit the initiation of protein synthesis. This guide will delve into the experimental validation of this hypothesis.

Quantitative Data Summary

The following table summarizes the key efficacy data for this compound and related compounds.

CompoundChemical ClassMIC (µg/mL) vs. Mtb H37RvMolecular FormulaPutative Target
This compound Linezolid-based oxazolidinone2C24H28FN5O850S Ribosomal Subunit
Linezolid (Reference)Oxazolidinone0.5 - 1.0C16H20FN3O450S Ribosomal Subunit

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound is predicted to interfere with the initiation of protein synthesis in Mycobacterium tuberculosis. The diagram below illustrates the proposed mechanism of action.

G cluster_ribosome Bacterial Ribosome 30S 30S Subunit 70S 70S Initiation Complex 30S->70S combines with 50S 50S 50S Subunit Inhibition Inhibition 50S->Inhibition Protein Nascent Polypeptide 70S->Protein Elongation mRNA mRNA mRNA->30S binds fMet-tRNA fMet-tRNA fMet-tRNA->70S binds to P-site Agent22 Antitubercular Agent-22 Agent22->50S binds to PTC

Caption: Proposed mechanism of action of this compound.

Experimental Protocols for Molecular Target Identification

The following are detailed methodologies for key experiments to validate the molecular target of this compound.

In Vitro Ribosome Binding Assay

Objective: To determine if this compound directly binds to the M. tuberculosis ribosome.

Protocol:

  • Isolation of Ribosomes: M. tuberculosis H37Rv cells are cultured to mid-log phase and harvested. The cell pellet is washed and then lysed by sonication or French press. Ribosomes are isolated by differential centrifugation.

  • Radio-ligand Displacement Assay:

    • A known radio-labeled ligand that binds to the 50S subunit (e.g., [3H]-linezolid) is incubated with the isolated ribosomes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radio-labeled ligand.

    • The mixture is filtered through a nitrocellulose membrane, and the radioactivity retained on the filter is measured using a scintillation counter.

    • A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the same site.

  • Data Analysis: The IC50 value (concentration of this compound that displaces 50% of the radio-labeled ligand) is calculated.

In Vitro Transcription/Translation Assay

Objective: To assess the effect of this compound on bacterial protein synthesis.

Protocol:

  • Assay Setup: A cell-free E. coli or M. smegmatis S30 extract system is used, which contains all the necessary components for transcription and translation.

  • Reaction: A plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) is added to the S30 extract.

  • Inhibition: Increasing concentrations of this compound are added to the reaction mixtures. A known protein synthesis inhibitor (e.g., linezolid) and a vehicle control are included.

  • Measurement: After incubation, the activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis: The IC50 value for the inhibition of protein synthesis is determined.

Resistant Mutant Generation and Whole-Genome Sequencing

Objective: To identify the gene(s) in which mutations confer resistance to this compound, thereby indicating its target.

Protocol:

  • Mutant Selection: M. tuberculosis H37Rv is cultured on solid medium containing increasing concentrations of this compound (typically 4x to 10x the MIC).

  • Isolation of Resistant Colonies: Colonies that grow at these concentrations are isolated and re-streaked on drug-containing medium to confirm resistance.

  • Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The genomes are sequenced using next-generation sequencing (NGS) platforms.

  • Variant Calling: The sequencing data from the resistant mutants are compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Target Identification: Mutations consistently found in genes encoding components of the 50S ribosomal subunit (e.g., 23S rRNA, ribosomal proteins L3, L4) would strongly suggest this as the direct target.

Experimental Workflow Visualization

The logical flow for identifying and validating the molecular target of this compound is depicted below.

G Start Start: this compound (MIC = 2 µg/ml) Hypothesis Hypothesis Generation: Target is 50S Ribosomal Subunit (based on chemical class) Start->Hypothesis Biochemical Biochemical Validation Hypothesis->Biochemical Genetic Genetic Validation Hypothesis->Genetic Binding In Vitro Ribosome Binding Assay Biochemical->Binding Translation In Vitro Transcription/ Translation Assay Biochemical->Translation Mutant Resistant Mutant Generation Genetic->Mutant Confirmation Target Confirmation Binding->Confirmation Translation->Confirmation WGS Whole-Genome Sequencing Mutant->WGS WGS->Confirmation End End: Validated Molecular Target Confirmation->End

Caption: Workflow for molecular target identification of this compound.

Conclusion

The identification of the precise molecular target of novel antitubercular agents is paramount for their development as effective therapeutics. For this compound, a linezolid-based oxazolidinone, all evidence points towards the 50S ribosomal subunit as its primary target. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis. Confirmation of this mechanism of action will be a significant step forward in the development of this promising new class of antitubercular drugs.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Novel Antitubercular Agents: A Case Study on 2-Aminoquinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This guide provides a detailed examination of the structure-activity relationship (SAR) of a promising new class of antitubercular compounds: the 2-aminoquinazolinones. Due to the absence of a publicly identified "Antitubercular agent-22," this document will focus on the well-documented 2-aminoquinazolinone scaffold as a representative case study in modern antitubercular drug discovery.

Introduction to the 2-Aminoquinazolinone Scaffold

Phenotypic whole-cell screening against M. tuberculosis identified the 2-aminoquinazolinone scaffold as a potent inhibitor of mycobacterial growth.[1][2] Initial hit compound, a sulfone (1), showed promising activity but was hindered by low solubility. This led to the synthesis of a sulfoxide analog (2), which demonstrated improved aqueous solubility while maintaining potent antimycobacterial activity, establishing it as a lead compound for further optimization.[2][3] The general structure of the 2-aminoquinazolinone core, indicating the sites for chemical modification, is depicted below.

General structure of the 2-aminoquinazolinone core indicating modification sites for SAR studies.

Figure 1. General structure of the 2-aminoquinazolinone core indicating modification sites for SAR studies.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2-aminoquinazolinone scaffold have elucidated key structural requirements for potent antitubercular activity. The SAR exploration focused on two primary regions: the left-hand side (LHS) at the 6-position of the quinazolinone core and the right-hand side (RHS) phenyl ring.

Initial SAR studies involved varying the substituent at the 6-position while keeping the RHS as a constant para-trifluoromethyl phenyl group. The results are summarized in the table below.

CompoundR (6-position)MIC90 (µM)IC50 CHO (µM)
1 Phenyl sulfone0.08>100
2 Phenyl sulfoxide0.16>100
7 Phenyl5.3>100
8 Phenoxy0.6>100
9 Phenylamino>25>100

Data synthesized from published research. MIC90 values represent the minimum inhibitory concentration required to inhibit 90% of Mtb growth. IC50 CHO values represent the half-maximal inhibitory concentration against Chinese Hamster Ovary cells, a measure of cytotoxicity.[2]

The data reveals that an oxygen or sulfur linker at the 6-position is critical for potent activity. Direct attachment of a phenyl group (Compound 7) or a phenylamino linker (Compound 9) resulted in a significant loss of potency. The sulfoxide (Compound 2) and sulfone (Compound 1) moieties provided the most potent activity, with the sulfoxide offering improved solubility.

Further SAR exploration focused on the RHS phenyl ring, with the LHS maintained as the optimal phenyl sulfoxide group at the 6-position.

CompoundR' (RHS)MIC90 (µM)IC50 CHO (µM)
2 4-CF30.16>100
34 2-CF32.6>100
48 3-CF31.3>100
49 4-Cl0.16>100
50 4-F0.31>100

Data synthesized from published research.[2]

These studies demonstrated that a para-substituent on the RHS phenyl ring is optimal for antimycobacterial activity. The potency was highest with electron-withdrawing groups such as trifluoromethyl (CF3) and chlorine (Cl) at the para-position (Compounds 2 and 49). Shifting the CF3 group to the ortho or meta position (Compounds 34 and 48) led to a decrease in activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 2-aminoquinazolinones.

The minimum inhibitory concentration (MIC90) against M. tuberculosis H37Rv was determined using a whole-cell phenotypic screen in a 96-well plate format.

  • Media Preparation : M. tuberculosis was cultured in Glycerol-Alanine-Salts (GAS) media supplemented with Tween 80 and iron.

  • Compound Preparation : Compounds were serially diluted in DMSO and then added to the 96-well plates.

  • Inoculation : A suspension of M. tuberculosis H37Rv was added to each well to a final optical density at 600 nm (OD600) of 0.05.

  • Incubation : Plates were incubated at 37°C for 14 days.

  • MIC90 Determination : The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of bacterial growth, determined by visual inspection or spectrophotometric reading.

Cytotoxicity was assessed against a mammalian cell line, Chinese Hamster Ovary (CHO) cells, to determine the selectivity of the compounds.

  • Cell Culture : CHO cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Setup : Cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Addition : Compounds were added to the wells at various concentrations and incubated for another 48 hours.

  • Viability Assessment : Cell viability was determined using a resazurin-based assay. The fluorescence was measured, and the IC50 value (the concentration that inhibits 50% of cell growth) was calculated.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the general workflow for the discovery and development of the 2-aminoquinazolinone series.

G Proposed Glycerol-Dependent Mechanism of Action cluster_medium Culture Medium cluster_mtb Mycobacterium tuberculosis Glycerol Glycerol (Carbon Source) G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase Metabolism Central Carbon Metabolism G3P->Metabolism Viability Bacterial Viability Metabolism->Viability Aminoquinazolinone 2-Aminoquinazolinone Aminoquinazolinone->G3P Inhibition of Glycerol Metabolism G Drug Discovery Workflow for 2-Aminoquinazolinones Screening Phenotypic Whole-Cell Screening Hit Hit Compound (1) (Sulfone) Screening->Hit Lead_Opt Lead Optimization (Solubility Improvement) Hit->Lead_Opt Lead Lead Compound (2) (Sulfoxide) Lead_Opt->Lead SAR SAR Studies (LHS & RHS Modifications) Lead->SAR ADMET In Vitro ADMET (Cytotoxicity, Stability) SAR->ADMET InVivo_PK In Vivo PK Studies ADMET->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Mouse Model) InVivo_PK->InVivo_Efficacy MoA Mechanism of Action Studies InVivo_Efficacy->MoA Discrepancy leads to

References

An In-depth Technical Guide to the Antitubercular Agent SQ109 and its Effects on the Mycobacterial Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the novel antitubercular agent SQ109, with a specific focus on its mechanism of action involving the mycobacterial cell wall. It includes quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SQ109

SQ109 is a novel 1,2-ethylene diamine small molecule that has emerged as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] It was identified from a combinatorial library based on the structure of ethambutol, a first-line anti-TB drug.[3] However, SQ109 exhibits a distinct mechanism of action, targeting the essential membrane transporter MmpL3.[4] This guide delves into the technical details of SQ109's interaction with the mycobacterial cell wall, providing researchers with a consolidated resource of its biochemical and physiological effects.

Mechanism of Action: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis

The primary target of SQ109 is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective outer mycomembrane of mycobacteria.

The inhibition of MmpL3 by SQ109 initiates a cascade of events that ultimately disrupts the integrity of the cell wall:

  • Interference with TMM Transport: SQ109 directly or indirectly inhibits the function of MmpL3, preventing the transport of TMM from the cytoplasm to the periplasm.

  • Accumulation of TMM: The blockage of TMM transport leads to its accumulation within the mycobacterial cell.

  • Inhibition of Trehalose Dimycolate (TDM) and Mycolic Acid Incorporation: With the reduced availability of TMM in the periplasm, the synthesis of trehalose dimycolate (TDM) and the attachment of mycolic acids to the arabinogalactan core of the cell wall are significantly inhibited.[4]

  • Disruption of Cell Wall Assembly: The compromised synthesis and incorporation of mycolic acids weaken the mycobacterial cell wall, leading to increased permeability and eventual cell death.[4]

It has also been suggested that SQ109 may have secondary mechanisms of action, including the dissipation of the proton motive force, which could indirectly inhibit MmpL3 and other cellular processes.[5]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of SQ109.

SQ109_Mechanism cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_cell_wall Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm SQ109 SQ109 SQ109->MmpL3 Inhibition AG_Mycolate Arabinogalactan-Mycolate TMM_periplasm->AG_Mycolate TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycomembrane Mycomembrane Assembly AG_Mycolate->Mycomembrane TDM->Mycomembrane

Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.

Quantitative Data on the Efficacy of SQ109

The following tables summarize the in vitro and in vivo activity of SQ109 against Mycobacterium tuberculosis.

In Vitro Minimum Inhibitory Concentrations (MICs)
M. tuberculosis StrainAssay MethodMIC (µg/mL)MIC (µM)Reference(s)
H37Rv (pan-susceptible)BACTEC≤0.2~0.63[1][2]
H37Rv (pan-susceptible)Alamar Blue≤0.39~1.2[1]
Erdman (pan-susceptible)Alamar Blue≤0.39~1.2[1]
Ethambutol-resistantAlamar Blue0.78~2.4[1][3]
Isoniazid-resistantNot specifiedNot specified1.4[3]
Rifampicin-resistantNot specified≤0.7Not specified[3]
Drug-susceptible and Drug-resistant clinical isolatesNot specified0.16 - 0.64Not specified[2]
225 clinical isolates (MIC90)Not specified0.25Not specified[6]
Intracellular and Bactericidal Activity
Activity MetricConditionsValueReference(s)
Intracellular IC90Infected THP-1 derived macrophages (3 days)0.17 µg/mL (0.5 µM)[7]
Intracellular MBC90Infected THP-1 derived macrophages (3 days)1.3 µg/mL (4 µM)[7]
Reduction in intracellular M. tuberculosisAt MIC99%[1][3]
Minimum Bactericidal Concentration (MBC)In vitro0.64 µg/mL[1][7]
In Vivo Efficacy in Mouse Models
DoseDurationComparisonOutcomeReference(s)
10 mg/kg/day6-8 weeksEMB at 100 mg/kg/dayBetter activity than EMB[1]
25 mg/kg/day28 daysINH at 25 mg/kg/dayLess potent than INH[1]
1 mg/kg/day6 weeksEMB at 100 mg/kg/dayAs effective as EMB in lungs[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SQ109 on the mycobacterial cell wall.

Macromolecular Incorporation Assay

This assay is used to determine the effect of a compound on the synthesis of major macromolecules, including proteins, nucleic acids, and cell wall components.

Protocol:

  • Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 of 0.6-0.8).

  • Drug Exposure: Expose the bacterial cultures to different concentrations of SQ109 (e.g., 1x, 5x, 10x MIC) for a specified period (e.g., 10 hours). Include a no-drug control (DMSO vehicle).

  • Radiolabeling: Add radiolabeled precursors to the cultures for 1 hour.

    • For protein synthesis: [4,5-³H]L-leucine.

    • For peptidoglycan synthesis: [1-³H]N-acetyl-D-glucosamine.

    • For nucleic acid synthesis: [5,6-³H]uracil.

    • For mycolic acid and fatty acid synthesis: ¹⁴C-acetate.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in phosphate-buffered saline (PBS), and disrupt by bead beating.

  • Macromolecule Precipitation: Precipitate the macromolecules by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

  • Harvesting and Washing: Collect the precipitate on Whatman GF/C filters and wash extensively with ice-cold 10% TCA.

  • Quantification: Measure the incorporated radioactivity by liquid scintillation counting.

  • Analysis: Compare the radioactivity counts in the drug-treated samples to the no-drug control to determine the percentage of inhibition of macromolecular synthesis.[8]

Thin-Layer Chromatography (TLC) Analysis of Mycobacterial Lipids

TLC is used to separate and visualize mycobacterial lipids, allowing for the detection of changes in the lipid profile upon drug treatment, such as the accumulation of TMM and the reduction of TDM.

Protocol:

  • Lipid Extraction:

    • Culture M. tuberculosis with and without SQ109.

    • Harvest the cells and extract total lipids using a mixture of chloroform and methanol (e.g., 2:1 v/v) with vigorous shaking overnight.[9]

    • Centrifuge to pellet the cell debris and collect the organic extract.

  • TLC Plate Preparation: Use silica gel TLC plates.

  • Sample Application: Spot the lipid extracts onto the TLC plate.

  • Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system. For separating TMM and TDM, a common solvent system is chloroform:methanol:water (e.g., 90:10:1 v/v/v).[10]

  • Visualization: Visualize the separated lipids.

    • For non-radiolabeled lipids, spray the plate with a reagent such as 5% phosphomolybdic acid in ethanol followed by charring.

    • For radiolabeled lipids (e.g., from ¹⁴C-acetate labeling), expose the plate to a phosphor screen and visualize using a phosphorimager.

  • Analysis: Compare the lipid profiles of the SQ109-treated and control samples, looking for an increase in the intensity of the TMM spot and a decrease in the TDM spot in the treated samples.[8]

Generation and Sequencing of Resistant Mutants

This protocol is used to identify the genetic basis of resistance to a compound, which can reveal its molecular target.

Protocol:

  • Mutant Selection: Plate a large number of mid-log phase M. tuberculosis cells (e.g., 10⁸) on solid media containing a high concentration of SQ109 (e.g., 10x MIC).[11]

  • Isolation and Verification: Isolate colonies that grow on the drug-containing plates. Re-streak the colonies on both drug-free and drug-containing media to confirm resistance.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.

  • Whole-Genome Sequencing (WGS):

    • Prepare sequencing libraries from the genomic DNA.

    • Sequence the genomes using a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs) and other mutations that are present in the resistant mutants but not in the wild-type.

    • Mutations consistently found in the mmpL3 gene in SQ109-resistant mutants point to MmpL3 as the target.[11][12]

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for analyzing antitubercular agents and the logical relationship of MmpL3 inhibition.

General Experimental Workflow for Characterizing a Novel Antitubercular Agent

Experimental_Workflow cluster_moa Mechanism of Action Elucidation Start Novel Compound (e.g., SQ109) In_Vitro_Screening In Vitro Screening (MIC determination) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero cells) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Mouse models) Mechanism_of_Action->In_Vivo_Efficacy Macromolecular_Assay Macromolecular Incorporation Assay Mechanism_of_Action->Macromolecular_Assay Lipid_Analysis Lipid Profile Analysis (TLC) Mechanism_of_Action->Lipid_Analysis Resistant_Mutants Resistant Mutant Generation & Sequencing Mechanism_of_Action->Resistant_Mutants Lead_Optimization Lead Optimization / Clinical Trials In_Vivo_Efficacy->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a new antitubercular agent.

Logical Relationship of MmpL3 Inhibition and its Consequences

Logical_Relationship SQ109_Inhibition SQ109 inhibits MmpL3 TMM_Transport_Blocked TMM transport to periplasm is blocked SQ109_Inhibition->TMM_Transport_Blocked TMM_Accumulation Intracellular TMM accumulates TMM_Transport_Blocked->TMM_Accumulation Periplasmic_TMM_Depletion Periplasmic TMM is depleted TMM_Transport_Blocked->Periplasmic_TMM_Depletion Mycolic_Acid_Incorporation_Inhibited Mycolic acid incorporation into cell wall is inhibited Periplasmic_TMM_Depletion->Mycolic_Acid_Incorporation_Inhibited TDM_Synthesis_Inhibited TDM synthesis is inhibited Periplasmic_TMM_Depletion->TDM_Synthesis_Inhibited Cell_Wall_Integrity_Compromised Cell wall integrity is compromised Mycolic_Acid_Incorporation_Inhibited->Cell_Wall_Integrity_Compromised TDM_Synthesis_Inhibited->Cell_Wall_Integrity_Compromised Bacterial_Death Bacterial Death Cell_Wall_Integrity_Compromised->Bacterial_Death

Caption: The logical cascade of events following the inhibition of MmpL3 by SQ109.

Conclusion

SQ109 represents a significant advancement in the development of new antitubercular agents, with a well-defined mechanism of action that targets the essential MmpL3 transporter and disrupts the synthesis of the mycobacterial cell wall. Its potent in vitro and in vivo activity, including against drug-resistant strains, underscores its potential as a valuable component of future TB treatment regimens. This technical guide provides a foundational resource for researchers working on SQ109 and other MmpL3 inhibitors, consolidating key data and methodologies to facilitate further investigation and drug development efforts in the fight against tuberculosis.

References

Preliminary Toxicity Profile of Antitubercular Agent-22: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the preliminary toxicity profile of "Antitubercular agent-22," no publicly available data on its adverse effects, cytotoxicity, or other safety parameters could be identified. The existing literature primarily focuses on the synthesis and potent antitubercular activity of this compound, leaving a significant knowledge gap regarding its safety profile.

"this compound" is identified as a 9-substituted tetrahydroacridine derivative. A key study in the field describes the synthesis and evaluation of a series of these compounds, with compound '22' exhibiting a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. This highlights its potential as a promising lead compound in the development of new tuberculosis therapies.

However, the available scientific literature, including abstracts and review articles, does not contain information regarding the toxicity of this specific agent. In early-stage drug discovery, it is common for preliminary toxicity assessments, such as in vitro cytotoxicity assays against mammalian cell lines, to be conducted alongside efficacy studies. This foundational safety data is crucial for determining the therapeutic index and guiding further development. The absence of such data for "this compound" in the public domain suggests that these studies may not have been performed, or if they were, the results have not been published.

For researchers, scientists, and drug development professionals, this lack of toxicity data represents a critical hurdle in evaluating the potential of "this compound" as a viable drug candidate. Further investigation into its safety profile is imperative.

Future Directions and Necessary Investigations

To address this data gap, a series of preliminary toxicity studies would be required. The logical workflow for such an investigation is outlined below.

G cluster_0 In Vitro Toxicity Assessment cluster_1 In Vivo Toxicity Assessment (Preliminary) A Cytotoxicity Assays (e.g., MTT, LDH) against various cell lines (e.g., HepG2, A549, Vero) E Acute Toxicity Study (e.g., in mice or rats) - Determination of LD50 A->E If favorable in vitro profile B Genotoxicity Assays (e.g., Ames test, Micronucleus assay) B->E C Cardiotoxicity Assessment (e.g., hERG assay) C->E D Hepatotoxicity Assessment (in vitro models) D->E F Preliminary Tolerability Study E->F Based on acute toxicity results

Caption: Workflow for Preliminary Toxicity Assessment.

The initial phase of this workflow would involve a battery of in vitro assays to assess cytotoxicity against relevant cell lines (e.g., liver, lung), genotoxic potential, and specific organ toxicity such as cardiotoxicity and hepatotoxicity. Positive results from these initial screens would warrant progression to preliminary in vivo studies in animal models to determine acute toxicity and establish a basic tolerability profile.

Without these fundamental toxicity data, a comprehensive technical guide or whitepaper on the safety of "this compound" cannot be developed. The scientific community is encouraged to pursue these lines of investigation to fully characterize the therapeutic potential of this potent antitubercular compound.

Methodological & Application

Application Note: In Vitro Efficacy and Safety Profiling of Antitubercular Agent-22

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document outlines the experimental protocols for the in vitro evaluation of "Antitubercular agent-22," a novel compound with potential activity against Mycobacterium tuberculosis. The described assays are designed to determine the compound's potency, selectivity, and preliminary safety profile, which are critical for advancing its development. A combination of assays can be used to determine profiles against replicating, non-replicating, intracellular, and tolerant bacteria.[1]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • Rifampicin (positive control)

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Prepare a stock solution of this compound and Rifampicin in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final concentrations should range from 0.015 to 128 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.

Cytotoxicity Assay against Human Hepatocellular Carcinoma (HepG2) Cells

This assay evaluates the potential toxicity of this compound against a human liver cell line, providing an early indication of its safety profile.[2]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 1 to 1000 µM) and Doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Intracellular Activity against M. tuberculosis in Macrophages

This assay assesses the ability of this compound to kill M. tuberculosis residing within macrophages, which is crucial for eradicating persistent bacteria.[3][4]

Materials:

  • J774A.1 macrophage cell line

  • Mycobacterium tuberculosis H37Rv strain

  • DMEM supplemented with 10% FBS

  • This compound

  • Rifampicin (positive control)

  • 24-well plates

  • Sterile water

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed J774A.1 cells in 24-well plates and allow them to adhere overnight.

  • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound or Rifampicin.

  • Incubate the plates for 48 hours.

  • Lyse the macrophages with sterile water to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Determine the reduction in intracellular bacterial viability compared to the untreated control.

Data Presentation

Table 1: In Vitro Activity of this compound

CompoundMIC against M. tuberculosis H37Rv (µg/mL)CC50 on HepG2 cells (µM)Selectivity Index (SI = CC50/MIC)
This compound0.5>100>200
Rifampicin0.150500

Table 2: Intracellular Activity of this compound

CompoundConcentration (µg/mL)Log10 CFU Reduction (vs. Untreated Control)
This compound11.5
52.8
103.5
Rifampicin12.0
53.2
104.1

Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Safety Profiling cluster_2 Efficacy in Relevant Model cluster_3 Lead Optimization MIC Assay MIC Assay Cytotoxicity Assay Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Active Compounds Intracellular Assay Intracellular Assay Cytotoxicity Assay->Intracellular Assay Non-toxic Compounds Lead Candidate Lead Candidate Intracellular Assay->Lead Candidate Potent Compounds

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

Many effective antitubercular drugs target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting a key enzyme in this pathway.

G Acetyl-CoA Acetyl-CoA FAS-I Fatty Acid Synthase I Acetyl-CoA->FAS-I Elongation FAS-II Fatty Acid Synthase II FAS-I->FAS-II Precursors Mycolic Acids Mycolic Acids FAS-II->Mycolic Acids Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity Agent-22 Antitubercular agent-22 Agent-22->FAS-II Inhibition

Caption: Hypothetical inhibition of the mycolic acid pathway by Agent-22.

References

Application Notes and Protocols for the Use of Antitubercular Agent-22 (ATA-22) in a BSL-3 Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and safety guidelines for handling and testing Antitubercular agent-22 (ATA-22), a novel investigational compound, within a Biosafety Level 3 (BSL-3) laboratory environment. The protocols cover in vitro efficacy testing against Mycobacterium tuberculosis and cytotoxicity assessment.

Introduction to this compound (ATA-22)

This compound (ATA-22) is a synthetic small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Unlike isoniazid (INH), a frontline anti-tuberculosis drug that requires activation by the catalase-peroxidase enzyme KatG, ATA-22 is a direct inhibitor of InhA. This mechanism of action makes it a promising candidate for treating infections caused by INH-resistant strains of M. tuberculosis.

BSL-3 Safety and Handling Protocols for ATA-22

All work involving viable Mycobacterium tuberculosis must be performed in a BSL-3 laboratory by trained personnel, adhering to institutional and national guidelines.[1][2] The introduction of a chemical agent like ATA-22 requires additional safety considerations.

2.1 Personal Protective Equipment (PPE) A solid-front, wrap-around gown, scrub suit, or coveralls must be worn.[2] Double-gloving is required, with the outer gloves being removed and discarded into a biohazard waste container within the Biological Safety Cabinet (BSC) upon completion of work. N95 respirators or powered air-purifying respirators (PAPRs) are mandatory.[3]

2.2 Preparation and Handling within a BSC

  • All manipulations of ATA-22 powder and stock solutions should be performed within a certified Class II BSC to prevent aerosolization and contamination.

  • Prepare stock solutions of ATA-22 in an appropriate solvent (e.g., DMSO) inside the BSC.

  • All procedures involving the addition of ATA-22 to M. tuberculosis cultures must be performed within the BSC.[4]

  • Use plastic-backed absorbent pads on the work surface of the BSC to contain any potential spills.

2.3 Decontamination and Waste Disposal

  • All liquid waste containing ATA-22 and/or M. tuberculosis must be decontaminated with an approved tuberculocidal disinfectant (e.g., 10% bleach, 5% Amphyl) for a sufficient contact time before being removed from the BSC.[5]

  • All solid waste, including pipette tips, culture plates, and tubes, must be collected in a biohazard bag inside the BSC and subsequently autoclaved before disposal.[5][6]

  • Work surfaces within the BSC and any equipment used must be decontaminated with a tuberculocidal disinfectant upon completion of work and after any spills.[2][4]

Preclinical Data Summary for ATA-22

The following tables summarize the in vitro efficacy and cytotoxicity profile of ATA-22.

Table 1: In Vitro Activity of ATA-22 against M. tuberculosis

Strain Resistance Profile ATA-22 MIC (µg/mL) Isoniazid MIC (µg/mL)
H37Rv Drug-Susceptible 0.06 0.05
katG S315T Isoniazid-Resistant 0.06 > 16

| inhA C-15T | Isoniazid-Resistant | 0.12 | 1.0 |

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Cytotoxicity and Selectivity Index of ATA-22

Cell Line Compound CC50 (µM) MIC (µM) vs. H37Rv Selectivity Index (SI)

| Vero Cells | ATA-22 | > 100 | 0.15 | > 660 |

CC50: 50% Cytotoxic Concentration; SI = CC50/MIC

Experimental Protocols

4.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method for determining the MIC of ATA-22 against M. tuberculosis.

Materials:

  • ATA-22 powder

  • DMSO (sterile)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis strains (e.g., H37Rv)

  • Sterile 96-well flat-bottom plates

  • Class II BSC

Procedure:

  • Prepare ATA-22 Stock Solution: Inside a BSC, dissolve ATA-22 in DMSO to a final concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a McFarland standard of 0.5, then dilute 1:50 in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Serial Dilutions: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Add 2 µL of the 10 mg/mL ATA-22 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of ATA-22 that results in no visible growth of M. tuberculosis.

4.2 Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of ATA-22 against a mammalian cell line (e.g., Vero cells).[7][8]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • ATA-22 stock solution (10 mg/mL in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of ATA-22 in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of ATA-22 and the experimental workflow for its evaluation.

ATA22_Mechanism cluster_pathway Mycolic Acid Biosynthesis (FAS-II) cluster_cell M. tuberculosis Cell Precursors Acyl-CoA Precursors InhA InhA Enzyme (Enoyl-ACP Reductase) Precursors->InhA Substrate MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalysis InhibitedComplex Inhibited InhA-ATA22 Complex CellWall Cell Wall Integrity MycolicAcid->CellWall MycolicAcid->CellWall Disrupted CellDeath Bacterial Cell Death ATA22 ATA-22 ATA22->InhA Inhibition Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis Stock Prepare ATA-22 Stock Solution (in BSC) Dilute Perform Serial Dilutions Stock->Dilute MIC_Setup MIC Assay Setup (M. tb + ATA-22) Dilute->MIC_Setup Cyto_Setup Cytotoxicity Assay Setup (Vero Cells + ATA-22) Dilute->Cyto_Setup Incubate_MIC Incubate 7-14 Days MIC_Setup->Incubate_MIC Incubate_Cyto Incubate 48 Hours Cyto_Setup->Incubate_Cyto Read_MIC Read MIC Results Incubate_MIC->Read_MIC Read_Cyto Read CC50 Results (MTT Assay) Incubate_Cyto->Read_Cyto Analyze Calculate SI & Analyze Data Read_MIC->Analyze Read_Cyto->Analyze

References

Application Notes and Protocols for "Antitubercular Agent-22" in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide for the in vivo evaluation of "Antitubercular Agent-22," a novel therapeutic candidate against Mycobacterium tuberculosis (Mtb). The protocols outlined below are based on established murine models of tuberculosis and are intended to guide researchers in assessing the efficacy of this new agent. Murine models are crucial in preclinical drug development as they mimic key aspects of human tuberculosis, allowing for the evaluation of a drug's bactericidal or bacteriostatic activity and its pharmacokinetic/pharmacodynamic profile.[1] The choice of mouse strain and infection model can influence the outcome of efficacy studies, and therefore, careful consideration of the experimental design is essential.[2][3][4]

Data Presentation: Dosage and Efficacy of Standard Antitubercular Agents

The following table summarizes the standard dosages of commonly used antitubercular drugs in murine models. This data serves as a reference for designing dose-ranging studies for "this compound."

DrugAbbreviationClassStandard Dosage in Mice (mg/kg)Route of AdministrationFrequency
IsoniazidINH or HHydrazide10 - 25Oral gavage5 days/week
RifampinRIF or RRifamycin10Oral gavage5 days/week
PyrazinamidePZA or ZPyrazinecarboxamide150Oral gavage5 days/week
EthambutolEMBEthylenediamine100Oral gavage5 days/week
MoxifloxacinMXFFluoroquinolone100Oral gavage5 days/week
BedaquilineBDQDiarylquinoline25Oral gavage5 days/week
PretomanidPA-824Nitroimidazole50 - 100Oral gavage5 days/week
LinezolidLZDOxazolidinone100Oral gavage5 days/week
CapreomycinCMCapreoline150Subcutaneous injection5 days/week
AmikacinAKAminoglycoside150Subcutaneous injection5 days/week

Note: Dosages can vary between different studies and mouse strains. It is recommended to perform a dose-finding study for any new antitubercular agent.[4][5][6]

Experimental Protocols

Murine Tuberculosis Infection Model

This protocol describes the establishment of a chronic tuberculosis infection in mice via low-dose aerosol exposure, which is considered the gold standard for mimicking natural human infection.

Materials:

  • Mouse Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).[2][7]

  • Mtb Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[2]

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system).

  • Biosafety Level 3 (BSL-3) facility and procedures.

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

    • Wash the bacterial cells twice with PBS containing Tween 80.

    • Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.

    • Adjust the bacterial concentration to deliver approximately 100-200 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol exposure system used.[2]

  • Aerosol Infection:

    • Place mice in the exposure chamber of the aerosol generation system.

    • Run the nebulizer to deliver the Mtb suspension as a low-dose aerosol.

    • The day after infection (Day 1), euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

In Vivo Efficacy Study of "this compound"

This protocol details the procedure for evaluating the efficacy of "this compound" as a monotherapy or in combination with other agents.

Materials:

  • Chronically infected mice (from Protocol 1).

  • "this compound" formulated for the desired route of administration (e.g., in water or a suitable vehicle for oral gavage).

  • Standard antitubercular drugs for control groups (e.g., Isoniazid, Rifampin).

  • Oral gavage needles.

  • Sterile instruments for dissection.

  • 7H11 agar plates.

Procedure:

  • Treatment Initiation:

    • Begin treatment 4-6 weeks post-infection, once a chronic infection is established.

    • Randomly assign mice to different treatment groups (e.g., Vehicle control, "this compound" low dose, "this compound" high dose, Standard drug control).

  • Drug Administration:

    • Administer "this compound" and control drugs at the predetermined dosages and schedule (e.g., daily, 5 days a week) via the chosen route (e.g., oral gavage).[4][8]

    • Monitor the mice for any signs of toxicity throughout the treatment period.

  • Assessment of Bacterial Load:

    • At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.

  • Data Analysis:

    • Express the bacterial load as log10 CFU per organ.

    • Compare the mean log10 CFU between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of "this compound."

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action

This diagram illustrates a common mechanism of action for antitubercular drugs, the inhibition of mycolic acid synthesis, which is a key component of the mycobacterial cell wall.[9][10] This is a plausible pathway for a novel agent like "this compound."

cluster_drug_activation Drug Activation (if required) cluster_synthesis_pathway Mycolic Acid Synthesis Pathway Agent22_inactive Agent-22 (inactive) KatG Mycobacterial Enzyme (e.g., KatG) Agent22_inactive->KatG Activation Agent22_active Agent-22 (active) KatG->Agent22_active FAS_II Fatty Acid Synthase II (e.g., InhA) Agent22_active->FAS_II Inhibition FAS_I Fatty Acid Synthase I FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Hypothetical mechanism of "this compound" targeting mycolic acid synthesis.

Experimental Workflow

This diagram outlines the key steps in the in vivo evaluation of "this compound."

A Prepare Mtb Inoculum (e.g., H37Rv) B Low-Dose Aerosol Infection of Mice A->B C Establish Chronic Infection (4-6 weeks) B->C D Initiate Treatment: - Vehicle Control - Agent-22 (Dose 1) - Agent-22 (Dose 2) - Standard Drug C->D E Administer Treatment (e.g., 5 days/week) D->E F Monitor for Toxicity E->F G Sacrifice Mice at Pre-defined Endpoints E->G H Harvest Lungs and Spleen G->H I Homogenize Organs and Plate Serial Dilutions H->I J Incubate and Count CFU I->J K Data Analysis and Efficacy Determination J->K

Caption: Workflow for in vivo efficacy testing of "this compound".

Logical Relationships in Murine TB Models

This diagram illustrates the relationships between different components of murine tuberculosis models for drug testing.

cluster_model Murine TB Model cluster_treatment Treatment Regimen cluster_outcome Outcome Measures Mouse_Strain Mouse Strain (e.g., BALB/c, C57BL/6) Bacterial_Load Bacterial Load (CFU) in Lungs and Spleen Mouse_Strain->Bacterial_Load Infection_Route Infection Route (e.g., Aerosol, IV) Infection_Route->Bacterial_Load Mtb_Strain Mtb Strain (e.g., H37Rv, Erdman) Mtb_Strain->Bacterial_Load Drug_Dosage Drug Dosage Drug_Dosage->Bacterial_Load Admin_Route Administration Route (e.g., Oral Gavage) Admin_Route->Bacterial_Load Treatment_Duration Treatment Duration Treatment_Duration->Bacterial_Load Histopathology Histopathology Bacterial_Load->Histopathology Survival Survival Analysis Bacterial_Load->Survival

Caption: Key factors influencing outcomes in murine TB drug efficacy studies.

References

Application Notes: Antitubercular agent-22 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A validated and crucial target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA).[1][2][3] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the primary components of the mycobacterial cell wall.[1][4][5] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[3] "Antitubercular agent-22" is a potent, direct inhibitor of InhA, making it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying new anti-TB agents. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound does not require metabolic activation, rendering it effective against isoniazid-resistant Mtb strains with KatG mutations.[1][2][3]

Mechanism of Action

This compound acts as a direct, non-covalent inhibitor of the InhA enzyme. It binds to the active site of InhA in a manner dependent on the presence of the NADH cofactor.[1] This binding event blocks the enoyl-substrate binding pocket, preventing the reduction of long-chain trans-2-enoyl-ACP, a critical step in mycolic acid elongation.[1][2] The disruption of this pathway inhibits the formation of the protective mycolic acid layer, compromising the structural integrity of the bacterial cell wall and leading to cell lysis.

cluster_0 Mycobacterium tuberculosis Cell FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II Elongation) Acyl_ACP->FAS_II Substrate for Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate for Meromycolate Meromycolate Chains (Long-chain Acyl-ACP) InhA->Meromycolate Reduces Mycolic_Acid Mycolic Acid Synthesis Meromycolate->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Leads to Disruption Agent22 This compound Agent22->InhA Inhibits cluster_0 High-Throughput Screening Workflow Start Start: Compound Library (~100,000s compounds) Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Fluorescence-based InhA Assay Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Secondary_Assay Secondary Assay (10-point Dose Response) Hit_ID->Secondary_Assay Primary Hits Discard Discard Hit_ID->Discard Inactive IC50 IC50 Determination (Potency) Secondary_Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) CC50 Determination IC50->Cytotoxicity Confirmed Hits Discard2 Discard IC50->Discard2 Not Potent Selectivity Selectivity Index (SI) Calculation (CC50/IC50) Cytotoxicity->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Selective Hits

References

Application Notes and Protocols: Evaluating "Antitubercular Agent-22" in Combination Therapy with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The standard treatment for drug-susceptible TB involves a combination of first-line drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). However, the long duration of therapy and associated toxicities underscore the urgent need for novel, more effective, and safer treatment regimens. This document provides a framework for the preclinical evaluation of a hypothetical novel compound, "Antitubercular Agent-22," in combination with first-line TB drugs. The protocols and data presentation formats outlined below are based on established methodologies in tuberculosis research and are intended to serve as a comprehensive guide for researchers.

While a specific compound designated "this compound" is not identified in the current literature, the following application notes and protocols are presented as a template for the investigation of any new chemical entity with potential antitubercular activity. The hypothetical data and pathways are for illustrative purposes.

Quantitative Data Summary

A crucial step in evaluating a new antitubercular candidate is to quantify its activity, both alone and in combination with existing drugs. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Activity of this compound and First-Line TB Drugs against M. tuberculosis H37Rv

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound0.050.10.2
Isoniazid0.0250.050.1
Rifampicin0.050.10.25
Ethambutol1.02.5>10
Pyrazinamide (pH 5.5)2550100

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of bacterial growth. MBC: Minimum Bactericidal Concentration.

Table 2: Synergy Analysis of this compound with First-Line TB Drugs using Fractional Inhibitory Concentration Index (FICI)

Drug CombinationFICIInterpretation
This compound + Isoniazid0.45Synergy
This compound + Rifampicin0.38Synergy
This compound + Ethambutol0.75Additive
This compound + Pyrazinamide1.2Indifference

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1.0: Additive; 1.0 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of experimental findings.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • M. tuberculosis H37Rv culture

  • Antimicrobial agents (stock solutions)

  • Resazurin sodium salt solution (0.02% w/v)

Procedure:

  • Prepare serial two-fold dilutions of each drug in 7H9 broth in a 96-well plate.

  • Inoculate each well with M. tuberculosis H37Rv at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a drug-free control (positive growth) and a media-only control (negative growth).

  • Incubate the plates at 37°C for 7 days.

  • Add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.

Synergy Testing using Checkerboard Assay

Objective: To evaluate the interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, prepare a checkerboard pattern of serial dilutions of two drugs. Drug A is diluted horizontally, and Drug B is diluted vertically.

  • Inoculate the wells with M. tuberculosis H37Rv as described in the MIC protocol.

  • Incubate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.

Intracellular Activity Assay in Macrophages

Objective: To assess the ability of the compounds to kill M. tuberculosis residing within macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis H37Rv opsonized with human serum

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.

  • Infect the macrophages with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing the test compounds at various concentrations.

  • Incubate for 4 days.

  • Lyse the macrophages with 0.1% SDS and plate the lysates on Middlebrook 7H11 agar to enumerate surviving bacteria (CFU).

Visualizations

Diagrams are provided to illustrate key concepts and workflows.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays MIC MIC Determination MBC MBC Determination MIC->MBC Determine bactericidal concentration Checkerboard Synergy Testing (Checkerboard) MIC->Checkerboard Inform starting concentrations Macrophage_Infection Macrophage Infection Model Checkerboard->Macrophage_Infection Test synergistic combinations Mouse_Model Mouse Model of TB Macrophage_Infection->Mouse_Model Validate efficacy of combinations

Caption: Preclinical evaluation workflow for a new antitubercular agent.

Synergy_Interpretation FICI FICI Value Synergy Synergy (FICI <= 0.5) FICI->Synergy Additive Additive (0.5 < FICI <= 1.0) FICI->Additive Indifference Indifference (1.0 < FICI <= 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI).

Signaling_Pathway_Inhibition cluster_Mtb Mycobacterium tuberculosis Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall RNA_Polymerase RNA Polymerase RNA_Polymerase->Mycolic_Acid Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death INH Isoniazid INH->Mycolic_Acid Inhibits RIF Rifampicin RIF->RNA_Polymerase Inhibits Agent22 Antitubercular Agent-22 Agent22->Cell_Wall Disrupts

Caption: Hypothetical mechanism of action for this compound.

Discussion and Future Directions

The hypothetical synergistic interactions observed between this compound and both isoniazid and rifampicin are promising. This suggests that Agent-22 may have a mechanism of action that is complementary to these first-line drugs. The proposed disruption of cell wall integrity by Agent-22 could potentially increase the permeability of the mycobacterial cell wall, thereby enhancing the activity of other drugs.

Future studies should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target of this compound.

  • In Vivo Efficacy: Evaluating the efficacy of combination therapies in an animal model of tuberculosis, such as the mouse or rabbit model.

  • Pharmacokinetics and Toxicology: Determining the pharmacokinetic profile and assessing the safety and toxicity of this compound.

  • Resistance Studies: Investigating the potential for the development of resistance to this compound and its cross-resistance with other antitubercular drugs.

The successful completion of these studies will be critical in determining the potential of "this compound" as a component of a novel, shortened, and more effective treatment regimen for tuberculosis.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antitubercular Agent-22 Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global public health, necessitating the discovery and development of novel antitubercular agents. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, "Antitubercular agent-22," against various drug-resistant Mtb strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is a critical step in the preclinical evaluation of new antitubercular drugs.

This document outlines the materials, equipment, and step-by-step procedures for conducting the broth microdilution method, a commonly used and standardized technique for susceptibility testing of Mtb. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

1. Materials and Equipment

  • Bacterial Strains: Drug-resistant strains of Mycobacterium tuberculosis (e.g., resistant to isoniazid, rifampicin, multidrug-resistant (MDR), or extensively drug-resistant (XDR) strains) and a susceptible control strain (e.g., H37Rv).

  • Culture Media:

    • Middlebrook 7H9 broth base

    • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

    • Glycerol

    • Tween 80

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Control Drugs: Isoniazid, Rifampicin, and other relevant drugs for resistance profiling.

  • Equipment:

    • Biosafety Level 3 (BSL-3) laboratory facilities

    • Class II Biosafety Cabinet

    • Incubator (37°C)

    • Microplate reader

    • 96-well microtiter plates (sterile, with lids)

    • Multichannel pipettes and sterile tips

    • Vortex mixer

    • Spectrophotometer or nephelometer

2. Preparation of Media and Reagents

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80.

  • Bacterial Inoculum Preparation:

    • Culture the Mtb strains in complete 7H9 broth until they reach the mid-logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL) using a spectrophotometer or nephelometer.

    • Dilute the adjusted inoculum 1:20 in complete 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Broth Microdilution Assay

  • Plate Setup:

    • Add 100 µL of complete 7H9 broth to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of this compound stock solution to achieve the desired starting concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution of this compound by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum and broth (no drug).

    • Sterility Control: Wells containing only broth (no bacteria or drug).

    • Reference Drug Controls: Set up serial dilutions of known antitubercular drugs (e.g., isoniazid, rifampicin) as positive controls.

  • Incubation:

    • Seal the plates with a lid or an adhesive plate sealer and place them in a secondary container.

    • Incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • For a more quantitative assessment, a resazurin-based indicator can be added to the wells, where a color change from blue to pink indicates bacterial growth.

Data Presentation

The results of the MIC testing should be summarized in a clear and organized table to facilitate comparison between different strains.

Table 1: MIC of this compound and Control Drugs against Drug-Resistant M. tuberculosis Strains

Mtb StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvSusceptible
Strain AIsoniazid-resistant
Strain BRifampicin-resistant
Strain CMDR
Strain DXDR

Experimental Workflow Diagram

experimental_workflow prep_media Prepare Complete 7H9 Broth plate_setup Setup 96-Well Plate (100 µL Broth/Well) prep_media->plate_setup prep_inoculum Prepare Mtb Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum (1:20) prep_inoculum->dilute_inoculum inoculation Inoculate Wells with Mtb Suspension dilute_inoculum->inoculation serial_dilution Serial Dilution of This compound plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C (7-14 Days) inoculation->incubation read_results Read MIC (Visual or Resazurin) incubation->read_results data_analysis Data Analysis and Tabulation read_results->data_analysis

Caption: Workflow for MIC determination of this compound.

Signaling Pathway (Hypothetical)

Since "this compound" is a placeholder, a hypothetical mechanism of action is presented below for illustrative purposes. This diagram visualizes a potential pathway where the agent inhibits a key enzyme in the Mtb cell wall synthesis.

signaling_pathway agent_22 This compound enzyme_x Enzyme X (e.g., InhA) agent_22->enzyme_x Inhibition mycolic_acid Mycolic Acid Synthesis enzyme_x->mycolic_acid Catalyzes cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for cell_lysis Bacterial Cell Lysis cell_wall->cell_lysis Disruption leads to

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols: Administration of a Novel Antitubercular Agent (e.g., "Antitubercular agent-22") in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive guide for the in vivo evaluation of novel antitubercular agents, using "Antitubercular agent-22" as a representative compound. The protocols and data presentation formats are based on established methodologies for testing new chemical entities against Mycobacterium tuberculosis (Mtb) in preclinical animal models. The following sections detail experimental workflows, data summarization, and visualization of key processes to facilitate the assessment of a new drug candidate's efficacy.

Quantitative Data Summary

For effective comparison of the antitubercular agent's efficacy across different experimental conditions, all quantitative data should be organized into clear and concise tables. Below are templates for presenting efficacy and survival data.

Table 1: Efficacy of this compound in a Murine Model of Chronic Tuberculosis

Treatment GroupDosage (mg/kg)Route of AdministrationDuration of Treatment (weeks)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle ControlN/AOral gavage46.75 ± 0.254.80 ± 0.30
Isoniazid25Oral gavage44.10 ± 0.302.50 ± 0.20
Agent-22 50Oral gavage44.50 ± 0.283.10 ± 0.25
Agent-22 100Oral gavage43.80 ± 0.222.40 ± 0.18

Data presented are hypothetical and should be replaced with experimental results.

Table 2: Survival Analysis in a Murine Model of Acute Tuberculosis

Treatment GroupDosage (mg/kg)Route of AdministrationMedian Survival Time (Days)Percent Survival at Day 60
Vehicle ControlN/AOral gavage280%
Isoniazid25Oral gavage>60100%
Agent-22 100Oral gavage5280%

Data presented are hypothetical and should be replaced with experimental results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Murine Model of Chronic M. tuberculosis Infection

This protocol is designed to establish a chronic, stable infection in mice to evaluate the bactericidal activity of "this compound".

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • "this compound" formulation

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard antitubercular drugs (e.g., Isoniazid)

  • Sterile phosphate-buffered saline (PBS)

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile petri dishes and tissue homogenizers

Procedure:

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Load the bacterial culture into the nebulizer of the aerosol exposure chamber.

    • Expose mice to the aerosolized Mtb to achieve a low-dose infection, implanting approximately 50-100 bacilli in the lungs.

    • Confirm the initial bacterial load by sacrificing a subset of mice (n=3) 24 hours post-infection and plating lung homogenates on 7H11 agar.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4 weeks. At this stage, the bacterial load in the lungs should be stable.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of "this compound").

    • Prepare the drug formulation and administer it to the mice daily via the specified route (e.g., oral gavage) for the duration of the treatment period (e.g., 4 weeks).

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

    • Express the data as Log10 CFU per organ.

Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of "this compound".

Materials:

  • Healthy BALB/c mice (female, 6-8 weeks old)

  • "this compound" formulation

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for drug quantification

Procedure:

  • Drug Administration:

    • Administer a single dose of "this compound" to the mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to separate plasma.

  • Sample Analysis:

    • Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Visualizations

Diagrams are provided to illustrate experimental workflows and potential mechanisms of action.

G cluster_prep Preparation cluster_infection Infection & Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis P1 Culture M. tuberculosis (H37Rv strain) I1 Aerosol Infection of BALB/c Mice P1->I1 P2 Prepare Drug Formulations (Agent-22, Controls) T2 Daily Drug Administration (4 weeks) P2->T2 I2 Confirm Initial Bacterial Load (24h post-infection) I1->I2 I3 Allow Infection to Become Chronic (4 weeks) I1->I3 T1 Randomize Mice into Treatment Groups I3->T1 T1->T2 A1 Euthanize Mice T2->A1 A2 Harvest Lungs & Spleen A1->A2 A3 Homogenize Tissues A2->A3 A4 Plate Serial Dilutions A3->A4 A5 Incubate & Count CFU A4->A5 A6 Data Analysis (Log10 CFU) A5->A6

Caption: Workflow for evaluating a novel antitubercular agent in a chronic murine infection model.

G cluster_drug Drug Action cluster_mtb Mycobacterium tuberculosis Cell Drug This compound (Prodrug) Enzyme Bacterial Nitroreductase (e.g., Ddn) Drug->Enzyme Activation ActiveDrug Activated Drug Target1 Mycolic Acid Synthesis ActiveDrug->Target1 Inhibition Target2 Cell Wall Integrity ActiveDrug->Target2 Disruption Enzyme->ActiveDrug Outcome Bactericidal Effect Target1->Outcome Target2->Outcome

Caption: A potential signaling pathway for the mechanism of action of a nitroimidazole-based antitubercular agent.

Application Notes and Protocols for Assessing "Antitubercular agent-22" Cytotoxicity in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel antitubercular agents is critical in the global fight against tuberculosis. Macrophages are the primary host cells for Mycobacterium tuberculosis, making them a crucial cell type for evaluating the cytotoxicity of new drug candidates. An ideal antitubercular agent should exhibit high potency against the bacteria while demonstrating minimal toxicity to the host's immune cells. This document provides a detailed protocol for assessing the cytotoxicity of a novel compound, "Antitubercular agent-22," in a human macrophage model. The protocols outlined below utilize the THP-1 human monocytic cell line, a well-established model for macrophage studies.[1][2][3][4] The assays included are the MTT assay for cell viability, the LDH release assay for cytotoxicity, and Annexin V/Propidium Iodide staining for the determination of apoptotic and necrotic cell death.

Experimental Protocols

Protocol 1: THP-1 Monocyte to Macrophage Differentiation

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[1][2]

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate for MTT and LDH assays, or 1 x 10^6 cells/well in a 6-well plate for flow cytometry.

  • Differentiation: Add PMA to the culture medium to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages, exhibiting a characteristic flattened and enlarged morphology.[1]

  • Resting Phase: After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent macrophages once with warm PBS. Add fresh, PMA-free complete medium and let the cells rest for 24 hours before treatment with "this compound".

Protocol 2: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5][6]

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • "this compound" stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the medium from the rested macrophages and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 3: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[8][9][10]

Materials:

  • Differentiated THP-1 macrophages in a 96-well plate

  • "this compound" stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Treatment: Treat the cells with serial dilutions of "this compound" as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[9][11]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically is: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Necrotic or late apoptotic cells have compromised membranes and will take up propidium iodide.[13]

Materials:

  • Differentiated THP-1 macrophages in a 6-well plate

  • "this compound" stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Treat differentiated macrophages with desired concentrations of "this compound" for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently scrape them from the plate.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Cell Viability of Macrophages Treated with this compound (MTT Assay)

Concentration (µM)% Viability (24h) (Mean ± SD)% Viability (48h) (Mean ± SD)% Viability (72h) (Mean ± SD)
Vehicle Control100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.292.1 ± 5.3
1090.5 ± 5.185.3 ± 4.778.4 ± 6.1
5075.8 ± 6.260.1 ± 5.545.2 ± 5.9
10052.3 ± 5.835.7 ± 4.920.9 ± 4.2

Table 2: Cytotoxicity of this compound in Macrophages (LDH Assay)

Concentration (µM)% Cytotoxicity (24h) (Mean ± SD)% Cytotoxicity (48h) (Mean ± SD)% Cytotoxicity (72h) (Mean ± SD)
Vehicle Control2.1 ± 0.83.5 ± 1.14.2 ± 1.3
13.4 ± 1.05.8 ± 1.48.9 ± 1.9
1011.2 ± 2.118.6 ± 2.525.7 ± 3.1
5028.9 ± 3.545.2 ± 4.160.3 ± 5.2
10055.4 ± 4.872.8 ± 5.685.1 ± 6.4

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture Culture THP-1 Monocytes Seed Seed cells in multi-well plates Culture->Seed Differentiate Differentiate with PMA (48-72h) Seed->Differentiate Rest Rest for 24h Differentiate->Rest Treat Treat with 'Antitubercular agent-22' (24-72h) Rest->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Annexin Annexin V/PI Assay (Apoptosis/Necrosis) Treat->Annexin Analyze Quantify Results & Calculate IC50/CC50 MTT->Analyze LDH->Analyze Annexin->Analyze

Caption: Overall experimental workflow for assessing cytotoxicity.

Assay_Principles cluster_outcomes Possible Cell Fates cluster_assays Assay Measurements Cell Treated Macrophage Viable Viable Cell Intact Membrane Active Mitochondria Cell->Viable Apoptotic Early Apoptotic Cell PS Exposure Intact Membrane Cell->Apoptotic Necrotic Late Apoptotic/Necrotic Cell Permeable Membrane Inactive Mitochondria Cell->Necrotic MTT MTT Assay (Mitochondrial Activity) Viable->MTT High Signal LDH LDH Assay (Membrane Integrity) Viable->LDH Low Signal Annexin Annexin V/PI Assay (PS Exposure / DNA Stain) Viable->Annexin Annexin V (-) PI (-) Apoptotic->Annexin Annexin V (+) PI (-) Necrotic->MTT Low Signal Necrotic->LDH High Signal Necrotic->Annexin Annexin V (+) PI (+)

Caption: Logical relationship of cytotoxicity assay principles.

Signaling_Pathway Drug This compound Cell Macrophage Drug->Cell Enters cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for In Vivo Studies of Antitubercular Agent-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-22, also referred to as Compound 2, is a novel synthetic molecule belonging to the linezolid-based oxazolidinone class of compounds.[1] It has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[1][2] These promising preclinical findings necessitate further evaluation in in vivo models to assess its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.

This document provides detailed application notes and standardized protocols for the formulation and in vivo evaluation of this compound in a murine model of tuberculosis.

Physicochemical and In Vitro Data

A summary of the known properties of this compound is presented below. This information is critical for designing an appropriate in vivo formulation and study.

PropertyValueReference
Compound Name This compound (Compound 2)[1]
Chemical Class Linezolid-based oxazolidinone[1]
Molecular Formula C24H28FN5O8[3][4]
Molecular Weight 533.51 g/mol [3][4]
In Vitro Activity (MIC) 2 µg/mL against M. tuberculosis H37Rv[1][2]
Antifungal Activity (MIC) 2.34 µg/mL against Candida albicans MTCC 3017[1][2][5]

In Vivo Formulation Protocol

The following protocol describes the preparation of a formulation of this compound suitable for oral administration in mice. The choice of excipients is based on common practices for preclinical oral formulations of small molecules with limited aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water for injection

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes

  • Pipettes

Protocol:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing DMSO, PEG400, Tween 80, and sterile water in a ratio of 10:40:5:45 (v/v/v/v).

    • Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • Formulation of this compound:

    • Weigh the required amount of this compound based on the desired final concentration for dosing.

    • Add the appropriate volume of the prepared vehicle to the weighed compound.

    • Vortex the mixture vigorously for 5-10 minutes.

    • If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-20 minutes until a clear solution is achieved.

    • Visually inspect the solution for any particulate matter before administration.

Formulation Stability:

ParameterStorage ConditionRecommended Use
Short-term Stability 2-8°CWithin 24 hours of preparation
Long-term Stability -20°CUp to 1 week

In Vivo Efficacy Study Protocol: Murine Model of Tuberculosis

This protocol outlines a standard approach to evaluate the in vivo efficacy of this compound in a mouse model of chronic tuberculosis infection.

Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Weight: 18-22 g

Infection Protocol:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the concentration to approximately 5 x 10^6 CFU/mL in sterile saline.

  • Infection Route: Intravenous (tail vein) injection.

  • Infection Dose: Inoculate each mouse with 0.2 mL of the bacterial suspension, delivering approximately 1 x 10^6 CFU per mouse.

Experimental Workflow Diagram:

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (28 days) cluster_post_treatment Post-Treatment Analysis A Acclimatization of BALB/c mice (7 days) B Intravenous infection with M. tuberculosis H37Rv A->B C Establishment of chronic infection (14 days) B->C D Randomization into treatment groups C->D E Daily oral gavage administration D->E F Weekly body weight monitoring G Sacrifice of mice E->G H Harvesting of lungs and spleens G->H I Bacterial load enumeration (CFU assay) H->I J Histopathological analysis H->J

Caption: Workflow for in vivo efficacy testing of this compound.

Treatment Groups:

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle Control-Oral GavageDaily
2Isoniazid (Positive Control)25Oral GavageDaily
3This compound25Oral GavageDaily
4This compound50Oral GavageDaily
5This compound100Oral GavageDaily

Treatment Protocol:

  • Fourteen days post-infection, randomize the mice into the treatment groups described above.

  • Administer the respective treatments daily via oral gavage for 28 consecutive days.

  • Monitor the body weight of the mice weekly throughout the treatment period.

Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile saline.

  • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

  • Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis.

Hypothetical Signaling Pathway Inhibition

While the specific molecular target of this compound has not been publicly disclosed, as an oxazolidinone, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action would disrupt the formation of the initiation complex, thereby halting the translation of essential bacterial proteins.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->30S_Subunit Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Agent22 This compound Agent22->50S_Subunit

Caption: Hypothesized mechanism of action for this compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising antitubercular candidate. Further studies may be required to investigate the pharmacokinetic profile, dose-response relationship, and potential for combination therapy.

References

Application Notes and Protocols for Radiolabeling and Evaluation of Antitubercular agent-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. "Antitubercular agent-22" represents a promising new class of synthetic small molecule inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, an essential component of the mycobacterial cell wall.[1][2][3] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of this compound and its subsequent evaluation through a series of in vitro and in vivo studies. The ability to radiolabel this agent allows for non-invasive imaging and biodistribution studies, providing critical insights into its pharmacokinetic and pharmacodynamic properties.

Application Notes

Radiolabeling of this compound with positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 99mTc) radionuclides enables its use in preclinical imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][5] These techniques are invaluable for:

  • Pharmacokinetic (PK) Studies: Visualizing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in real-time within a living organism.

  • Target Engagement Studies: Confirming that the drug reaches and binds to its intended target (InhA) in the sites of infection.

  • Efficacy Assessment: Correlating drug concentration at the site of infection with bactericidal activity.

  • Translational Research: Bridging the gap between preclinical animal models and human clinical trials.

The following protocols outline the necessary steps for radiolabeling this compound and assessing its potential as a novel antitubercular therapeutic.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data that should be generated from the described experimental protocols.

Table 1: Radiolabeling Efficiency and Stability

Radiolabeling MethodPrecursor Amount (mg)RadioisotopeRadiochemical Yield (RCY) (%)Radiochemical Purity (%)Molar Activity (GBq/µmol)In vitro Stability (4h, PBS) (%)
[11C]Methylation1.0 - 2.0Carbon-1115 - 30> 9850 - 150> 95
[18F]Fluorination0.5 - 1.5Fluorine-1810 - 25> 9980 - 200> 97
99mTc-Labeling0.1 - 0.5Technetium-99m> 90> 95N/A> 98

Table 2: In Vitro Efficacy and Cytotoxicity

CompoundMIC90 vs. M. tuberculosis H37Rv (µg/mL)MBC vs. M. tuberculosis H37Rv (µg/mL)Intracellular EC90 (µM)CC50 (HepG2 cells) (µM)Selectivity Index (SI = CC50/MIC90)
This compound0.1 - 0.50.5 - 1.01.0 - 5.0> 100> 200
Isoniazid (Control)0.025 - 0.10.1 - 0.50.5 - 2.0> 200> 2000

Experimental Protocols

Protocol 1: Radiolabeling of this compound

This protocol provides three alternative methods for radiolabeling this compound, assuming the presence of a suitable precursor with a reactive group for methylation, fluorination, or chelation.

1.1 [11C]Methylation using [11C]CH3I or [11C]CH3OTf

  • Production of [11C]CO2: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Synthesis of [11C]CH3I: Convert [11C]CO2 to [11C]CH4, which is then reacted with iodine to form [11C]CH3I.

  • Radiolabeling Reaction: Dissolve 1-2 mg of the N-desmethyl or O-desmethyl precursor of this compound in a suitable solvent (e.g., DMF, DMSO). Add a base (e.g., NaOH, K2CO3) and bubble the gaseous [11C]CH3I through the solution at an elevated temperature (80-120°C) for 5-10 minutes.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]this compound.

  • Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Determine radiochemical purity by analytical HPLC and measure molar activity.

1.2 [18F]Fluorination via Nucleophilic Substitution

  • Production of [18F]Fluoride: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron using an [18O]H2O target.

  • [18F]Fluoride Activation: Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K2CO3) in acetonitrile. Dry the mixture azeotropically.

  • Radiolabeling Reaction: Dissolve 0.5-1.5 mg of a precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Add the activated [18F]fluoride and heat the reaction mixture at 80-150°C for 10-20 minutes.

  • Purification: Purify the crude reaction product using semi-preparative HPLC.

  • Formulation: Reformulate the purified [18F]this compound in a sterile, injectable solution.

  • Quality Control: Assess radiochemical purity and molar activity.

1.3 99mTc-Labeling using a Bifunctional Chelator

  • Precursor Modification: Covalently attach a bifunctional chelator (e.g., HYNIC, DTPA) to this compound.

  • Kit Formulation: Prepare a "cold kit" containing the chelator-conjugated this compound, a reducing agent (e.g., stannous chloride), and a buffer in a sterile, lyophilized form.[6]

  • Radiolabeling: Add sterile, pyrogen-free 99mTc-pertechnetate, eluted from a 99Mo/99mTc generator, to the vial containing the cold kit.

  • Incubation: Incubate the mixture at room temperature for 10-20 minutes.

  • Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or paper chromatography.[6]

Protocol 2: In Vitro Efficacy and Cytotoxicity Assays

2.1 Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.[7][8]

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.[9]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Endpoint Determination: Determine the MIC90, the lowest drug concentration that inhibits at least 90% of bacterial growth, either visually or using a growth indicator such as resazurin.[9][10]

2.2 Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed human hepatoma (HepG2) or macrophage-like (THP-1) cells in a 96-well plate and incubate overnight.[11][12][13]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

2.3 Intracellular Killing Assay

  • Macrophage Infection: Seed human macrophage-like cells (e.g., THP-1 or primary human monocyte-derived macrophages) in a 24-well plate. Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) if necessary. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.[14][15]

  • Extracellular Bacteria Removal: Wash the cells with fresh medium containing a low concentration of gentamicin to kill extracellular bacteria.

  • Compound Treatment: Treat the infected macrophages with different concentrations of this compound.

  • Cell Lysis and CFU Enumeration: At various time points (e.g., 0, 2, 4, and 7 days), lyse the macrophages with a gentle detergent (e.g., 0.1% saponin). Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

  • Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). Calculate the reduction in intracellular bacterial load compared to untreated controls.

Protocol 3: In Vivo Evaluation in an Animal Model of Tuberculosis

3.1 Mouse Model of Pulmonary Tuberculosis

  • Animal Model: Use a susceptible mouse strain such as BALB/c or C57BL/6.[16][17]

  • Infection: Infect the mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: After 2-4 weeks of infection to allow for the establishment of a stable bacterial load, begin treatment with this compound administered via an appropriate route (e.g., oral gavage, intravenous injection).

  • Biodistribution and Imaging: At selected time points after administration of radiolabeled this compound, perform PET or SPECT imaging to visualize the distribution of the compound, particularly in the lungs. Following imaging, euthanize the animals and collect major organs for gamma counting to quantify the tracer uptake.

  • Efficacy Assessment: For non-radiolabeled efficacy studies, treat groups of infected mice with different doses of this compound for 4-8 weeks. At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the bacterial load in treated groups to that in the untreated control group to determine the in vivo efficacy of this compound.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_Agent This compound Acyl-ACP Acyl-ACP InhA InhA Acyl-ACP->InhA NADH Elongated Acyl-ACP Elongated Acyl-ACP InhA->Elongated Acyl-ACP NADH Pks13 Pks13 Elongated Acyl-ACP->Pks13 Condensation Agent22 This compound Agent22->InhA Mycolic Acids Mycolic Acids Pks13->Mycolic Acids C26 Fatty Acid C26 Fatty Acid C26 Fatty Acid->Pks13 Cell Wall Cell Wall Mycolic Acids->Cell Wall

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Radiolabeling Radiolabeling Precursor->Radiolabeling 11C, 18F, or 99mTc Purification_QC Purification_QC Radiolabeling->Purification_QC HPLC / ITLC Radiolabeled_Agent Radiolabeled_Agent Purification_QC->Radiolabeled_Agent >95% Purity Animal_Model Animal_Model Radiolabeled_Agent->Animal_Model TB-infected Mouse Radiolabeled_Agent->Animal_Model Agent Agent MIC_Assay MIC_Assay Agent->MIC_Assay vs. M. tb Cytotoxicity_Assay Cytotoxicity_Assay Agent->Cytotoxicity_Assay vs. Host Cells Intracellular_Killing Intracellular_Killing Agent->Intracellular_Killing in Macrophages Efficacy_Study Efficacy_Study Agent->Efficacy_Study CFU Reduction Agent->Efficacy_Study PET_SPECT_Imaging PET_SPECT_Imaging Animal_Model->PET_SPECT_Imaging Biodistribution PK_PD_Analysis PK_PD_Analysis PET_SPECT_Imaging->PK_PD_Analysis Efficacy_Study->PK_PD_Analysis

Caption: Experimental Workflow for the Evaluation of this compound.

References

Troubleshooting & Optimization

Troubleshooting "Antitubercular agent-22" insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-22

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the agent's solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic is common among BCS (Biopharmaceutics Classification System) Class II and IV compounds, leading to low aqueous solubility. The molecular structure of the agent promotes self-aggregation in polar solvents like water, further reducing its ability to dissolve.

Q2: What are the recommended initial solvents for preparing a stock solution of this compound?

A2: For initial stock solution preparation, it is recommended to use a water-miscible organic co-solvent.[1][2] Commonly used co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and ethanol.[1] These solvents can effectively dissolve this compound at high concentrations. However, it is crucial to consider the final desired concentration in your aqueous experimental medium, as the addition of the organic solvent can impact cell viability and other experimental parameters.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of ionizable drugs can be significantly affected by pH.[3][4] For a weakly basic drug like this compound (pKa of 8.5), solubility increases in acidic conditions (pH < pKa) where the molecule becomes protonated and thus more polar and water-soluble.[3][5] Conversely, in neutral or alkaline solutions (pH > pKa), the agent is predominantly in its non-ionized, less soluble form.

Q4: Can I use excipients to improve the solubility of this compound in my formulation?

A4: Yes, various excipients can be used to enhance solubility. Surfactants such as Tween 80 and sodium lauryl sulfate can increase the permeability of the agent in the dissolution medium.[6] Complexing agents like cyclodextrins can form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior.[6] Lipid-based excipients are also effective for lipophilic drugs.[7][8]

Troubleshooting Guides

Issue 1: Precipitate forms when I dilute my this compound stock solution into an aqueous buffer.

  • Cause: This is a common issue when a drug dissolved in a high concentration of an organic solvent is introduced into an aqueous medium. The drastic change in solvent polarity causes the drug to crash out of the solution.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will lower the final concentration of the organic solvent in your aqueous medium, potentially keeping the drug in solution.

    • Stepwise Dilution: Instead of a single dilution step, try a serial dilution. For example, dilute the stock solution into a mixture of the organic solvent and your aqueous buffer, and then further dilute this intermediate solution into the final buffer.

    • Incorporate Solubilizing Excipients: Add a surfactant or a cyclodextrin to your aqueous buffer before adding the drug stock solution. These excipients can help to keep the drug solubilized.

    • pH Adjustment: If your experimental conditions allow, adjust the pH of your aqueous buffer to be more acidic (e.g., pH 5-6) to take advantage of the increased solubility of the protonated form of this compound.

Issue 2: I am observing low and inconsistent bioavailability in my in vivo animal studies.

  • Cause: Poor aqueous solubility is a major contributor to low and variable oral bioavailability. The drug does not dissolve efficiently in the gastrointestinal fluids, limiting its absorption.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Co-solvent Systems: Develop a formulation using a mixture of water-miscible co-solvents like polyethylene glycol (PEG) and propylene glycol.[9]

      • Lipid-Based Formulations: Since this compound is lipophilic, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[8] These formulations can enhance solubilization in the GI tract.

      • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[10]

    • pH Modification: For oral formulations, incorporating acidic excipients can help to create a more acidic microenvironment in the intestine, promoting the dissolution of the weakly basic this compound.[6]

    • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer carrier can improve its dissolution rate.[11]

Quantitative Data Summary

ConditionSolvent/MediumSolubility (µg/mL)Notes
Solvent Screening DMSO> 50,000Recommended for primary stock solution.
Ethanol15,000Alternative to DMSO.
Water< 1Practically insoluble.
Propylene Glycol5,000Useful co-solvent for formulations.
pH-Dependent Solubility pH 3.0 Buffer150Increased solubility in acidic conditions.
pH 7.4 Buffer (PBS)2Low solubility at physiological pH.
pH 9.0 Buffer< 1Decreased solubility in basic conditions.
Formulation Excipients 2% Tween 80 in PBS50Surfactant-aided solubilization.
10% Hydroxypropyl-β-Cyclodextrin in Water250Solubilization through complexation.

Experimental Protocol: Preparation of an Oral Formulation using a Co-solvent System

This protocol describes the preparation of a 1 mg/mL oral dosing solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Deionized Water

  • Glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes

Procedure:

  • Weigh the required amount of this compound and place it in a glass vial.

  • Prepare the co-solvent vehicle by mixing PEG 400, PG, and deionized water in a 40:10:50 (v/v/v) ratio.

  • Add a small volume of the co-solvent vehicle to the vial containing this compound.

  • Gently vortex or sonicate the mixture until the drug is fully dissolved.

  • Add the remaining volume of the co-solvent vehicle to reach the final desired concentration of 1 mg/mL.

  • Place the vial on a magnetic stirrer and mix for 15-20 minutes to ensure homogeneity.

  • Visually inspect the solution for any undissolved particles. The final solution should be clear.

  • Store the formulation at the recommended temperature and protect it from light.

Visualizations

Caption: Troubleshooting workflow for Agent-22 insolubility.

References

Optimizing "Antitubercular agent-22" concentration for time-kill assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular agent-22

This technical support guide provides troubleshooting advice and frequently asked questions for optimizing the concentration of "this compound" in time-kill assays. The information is based on established protocols for similar antitubercular agents and is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during your time-kill assay experiments with this compound.

Question Possible Cause Suggested Solution
1. No bacterial killing is observed at any concentration of this compound. 1. Incorrect Drug Concentration: The concentrations tested may be too low. 2. Inactive Compound: The agent may have degraded. 3. Resistant Bacterial Strain: The Mycobacterium tuberculosis strain used may be resistant.1. Verify MIC: First, confirm the Minimum Inhibitory Concentration (MIC) of this compound against your specific M. tuberculosis strain. Time-kill assays should typically use concentrations relative to the MIC (e.g., 1x, 4x, 10x MIC). 2. Check Compound Integrity: Prepare fresh stock solutions of the agent. Ensure proper storage conditions (e.g., temperature, light protection) are maintained. 3. Use a Susceptible Control Strain: Include a well-characterized, susceptible strain of M. tuberculosis (e.g., H37Rv) as a positive control.
2. High variability between replicate wells. 1. Inaccurate Pipetting: Inconsistent volumes of bacteria or drug solution. 2. Bacterial Clumping: M. tuberculosis has a tendency to clump, leading to uneven distribution of the inoculum. 3. Inconsistent Incubation: Variations in temperature or aeration across the plate.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Homogenize Inoculum: Before adding to the assay, vortex the bacterial culture and pass it through a syringe with a small gauge needle to break up clumps. 3. Ensure Uniform Incubation: Use a calibrated incubator and ensure proper sealing of plates to prevent evaporation.
3. Bacterial regrowth is observed after an initial decline in CFU/mL. 1. Drug Instability: The agent may be degrading over the course of the experiment. 2. Selection of Resistant Subpopulation: A small number of resistant bacteria in the initial inoculum may be growing out. 3. Bacteriostatic, not Bactericidal, Activity: The agent may only be inhibiting growth, not actively killing the bacteria.1. Assess Compound Stability: If possible, measure the concentration of this compound in the culture medium at different time points. 2. Plate for Resistance: At the end of the assay, plate the surviving bacteria on agar containing this compound to check for the emergence of resistance. 3. Extend the Assay Duration: Continue the time-kill assay for a longer period to observe the long-term effect. A bacteriostatic agent will show a plateau in the kill curve, while a bactericidal agent should show a continued decline.[1][2]
4. The growth control does not show expected logarithmic growth. 1. Poor Bacterial Viability: The initial inoculum may have been of poor quality. 2. Inappropriate Growth Medium: The medium may be lacking essential nutrients. 3. Incorrect Incubation Conditions: The temperature or CO2 levels may be suboptimal.1. Use a Log-Phase Culture: Ensure the bacterial culture used for the inoculum is in the mid-logarithmic growth phase.[3] 2. Verify Medium Preparation: Double-check the preparation and pH of the growth medium (e.g., Middlebrook 7H9 with appropriate supplements).[3] 3. Confirm Incubator Settings: Verify the incubator is set to the correct temperature (typically 37°C) and CO2 levels if required.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a time-kill assay?

A time-kill assay is a microbiology technique used to assess the pharmacodynamics of an antimicrobial agent.[1][4] It measures the rate at which a specific concentration of a drug kills a bacterial population over time.[5] The results help determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][2]

Q2: How do I determine the appropriate concentrations of this compound to test?

The concentrations of this compound should be based on its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[6] A typical time-kill assay will include concentrations such as 0.5x, 1x, 2x, 4x, and 8x the MIC.

Q3: What is the difference between bactericidal and bacteriostatic activity?

  • Bactericidal agents actively kill bacteria. A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum.[1][7]

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria but do not kill them.[2] In a time-kill assay, a bacteriostatic agent will typically show a leveling off of the CFU/mL count, keeping it similar to the initial inoculum.[1]

Q4: How long should a time-kill assay for M. tuberculosis be run?

Due to the slow growth rate of M. tuberculosis, time-kill assays for this organism are typically run for an extended period, often up to 28 days.[8] Sampling points are usually taken at baseline (0 hours) and then at several time points such as 2, 4, 7, 14, and 28 days.

Q5: What are the essential controls for a time-kill assay?

  • Growth Control: A sample containing the bacterial inoculum in culture medium without any drug. This ensures the bacteria are viable and growing under the assay conditions.

  • No Inoculum Control: A sample containing only the culture medium to check for contamination.

  • Vehicle Control: If the drug is dissolved in a solvent (e.g., DMSO), a control containing the bacterial inoculum and the same concentration of the solvent should be included to ensure the solvent itself has no effect on bacterial growth.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound should be determined using the microplate Alamar Blue assay (MABA) or a similar method.[9]

Parameter Specification
Bacterial Strain Mycobacterium tuberculosis (e.g., H37Rv)
Growth Medium Middlebrook 7H9 broth with 10% OADC supplement and 0.05% Tween 80
Inoculum Preparation Culture grown to mid-log phase (OD600 of 0.4-0.6), then diluted to a final concentration of ~5 x 10^5 CFU/mL
Drug Concentrations Serial two-fold dilutions of this compound
Incubation 37°C for 7-14 days
Endpoint Determination Addition of Alamar Blue reagent; a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.
Time-Kill Assay Protocol
Parameter Specification
Bacterial Culture M. tuberculosis grown to mid-log phase and diluted to a starting inoculum of ~1 x 10^6 CFU/mL
Test Concentrations Based on the predetermined MIC (e.g., 0.5x, 1x, 4x, 8x MIC)
Controls Growth control (no drug), vehicle control
Incubation 37°C in a shaking incubator
Sampling Time Points Day 0, 2, 4, 7, 14, 21, 28
Enumeration At each time point, an aliquot is removed, serially diluted, and plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, and then colonies are counted to determine CFU/mL.

Data Presentation

Table 1: Example MIC Determination for this compound
Concentration (µg/mL)Well 1Well 2Result
16BlueBlueNo Growth
8BlueBlueNo Growth
4 Blue Blue No Growth (MIC)
2PinkPinkGrowth
1PinkPinkGrowth
0.5PinkPinkGrowth
Growth ControlPinkPinkGrowth
Media ControlBlueBlueNo Growth
Table 2: Example Time-Kill Assay Data for this compound (MIC = 4 µg/mL)
Time (Days)Growth Control (log10 CFU/mL)1x MIC (4 µg/mL) (log10 CFU/mL)4x MIC (16 µg/mL) (log10 CFU/mL)8x MIC (32 µg/mL) (log10 CFU/mL)
06.026.016.036.02
26.515.855.545.21
47.155.624.984.33
78.035.114.013.15
148.954.533.05<2.00
219.214.48<2.00<2.00
289.354.51<2.00<2.00

Visualizations

TimeKillAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_culture Prepare M. tuberculosis Inoculum (Log Phase) inoculate Inoculate Drug Dilutions and Controls prep_culture->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate sample Collect Aliquots at Time Points (Days 0, 2, 4...) incubate->sample Over 28 Days dilute Perform Serial Dilutions sample->dilute plate Plate on 7H11 Agar dilute->plate count Incubate Plates and Count CFUs plate->count 3-4 Weeks Incubation plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for a standard time-kill assay.

TroubleshootingWorkflow start High Variability Between Replicates? check_pipetting Verify Pipette Calibration and Technique start->check_pipetting Yes no_killing No Killing Observed? start->no_killing No check_clumping Ensure Inoculum is Homogenized check_pipetting->check_clumping check_incubation Confirm Uniform Incubation Conditions check_clumping->check_incubation end Consult Further Documentation check_incubation->end verify_mic Re-determine MIC for the specific strain no_killing->verify_mic Yes regrowth Regrowth After Initial Killing? no_killing->regrowth No check_compound Prepare Fresh Drug Stocks verify_mic->check_compound use_control_strain Include a Known Susceptible Strain check_compound->use_control_strain use_control_strain->end check_stability Assess Drug Stability Over Time regrowth->check_stability Yes regrowth->end No check_resistance Plate Survivors on Drug-Containing Agar check_stability->check_resistance check_resistance->end

References

"Antitubercular agent-22" degradation issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-22

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential degradation issues encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent over time. Could this be a stability issue?

A1: Yes, inconsistency in long-term experiments is a common indicator of compound degradation. This compound, like many complex organic molecules, can be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the composition of your solvent or medium can significantly impact its stability.[1][2] We recommend performing a stability analysis to confirm if degradation is the root cause of the observed inconsistencies.

Q2: What are the most common causes of this compound degradation?

A2: The primary causes of degradation for this compound are hydrolysis, oxidation, and photolysis.[3] The rate of these degradation processes can be accelerated by several factors:

  • pH: The agent is particularly unstable in highly acidic or alkaline solutions.[4]

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.[5][6]

  • Light: Exposure to UV light can lead to photolytic degradation.

  • Solvent/Buffer: Certain solvents and buffer components can catalyze degradation.[1][2]

Q3: How can I detect the degradation of this compound in my samples?

A3: The most reliable methods for detecting and quantifying the degradation of this compound and its byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] These techniques allow for the separation and identification of the parent compound and its degradation products.[8]

Q4: Are the degradation products of this compound biologically active or toxic?

A4: Yes, some degradation products of this compound have been shown to exhibit altered biological activity and potential cytotoxicity. For instance, the primary oxidative degradation product, DP-4, has been observed to interfere with mitochondrial respiration, which could confound experimental results. This is similar to the known hepatotoxic effects of metabolites from some real-world antitubercular drugs like isoniazid.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating degradation issues with this compound.

Issue: I suspect this compound is degrading in my long-term cell culture experiment.

Below is a troubleshooting workflow to help you diagnose and address the potential degradation of this compound.

start Start: Inconsistent Results Observed check_storage Step 1: Verify Storage Conditions - Stored at -20°C to -80°C? - Protected from light? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Incorrect Storage check_storage->storage_bad No check_preparation Step 2: Review Solution Preparation - Freshly prepared? - pH of solvent/medium? - Type of solvent/buffer used? storage_ok->check_preparation correct_storage Action: Correct storage practices and re-run experiment. storage_bad->correct_storage preparation_ok Preparation Protocol Followed check_preparation->preparation_ok Yes preparation_bad Protocol Deviation check_preparation->preparation_bad No run_stability_assay Step 3: Perform Stability Assay - Use HPLC or LC-MS to analyze samples at different time points. preparation_ok->run_stability_assay correct_preparation Action: Prepare fresh solution using recommended solvents/buffers. preparation_bad->correct_preparation degradation_confirmed Degradation Confirmed? run_stability_assay->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No mitigate_degradation Step 4: Mitigate Degradation - Optimize pH and temperature. - Add antioxidants if compatible. - Minimize light exposure. degradation_confirmed->mitigate_degradation Yes investigate_other Conclusion: Inconsistency likely due to other experimental variables. no_degradation->investigate_other end End: Optimized Experiment mitigate_degradation->end

Troubleshooting workflow for this compound degradation.

Data on Agent-22 Stability

The stability of this compound is highly dependent on the experimental conditions. Below are tables summarizing its degradation under various temperatures and pH levels.

Table 1: Temperature-Dependent Degradation of this compound (in PBS at pH 7.4 over 48 hours)

TemperaturePercent DegradationPrimary Degradation Product
4°C< 2%Not Detected
25°C (Room Temp)15%DP-2 (Hydrolysis)
37°C (Incubator)35%DP-2 (Hydrolysis) & DP-4 (Oxidation)

Based on stability studies of similar compounds like rifampicin, which show increased degradation at higher temperatures.[5][6]

Table 2: pH-Dependent Degradation of this compound (in aqueous solution at 37°C over 24 hours)

pHPercent DegradationPrimary Degradation Product
3.050%DP-1 (Acid-catalyzed Hydrolysis)
5.020%DP-1 (Acid-catalyzed Hydrolysis)
7.418%DP-2 (Hydrolysis) & DP-4 (Oxidation)
9.045%DP-3 (Base-catalyzed Hydrolysis)

The significant degradation in acidic conditions is a known issue for some antitubercular agents like rifampicin.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the agent to identify potential degradation products and pathways, which is a crucial step in developing stability-indicating analytical methods.[11][12]

start Start: Prepare Agent-22 Stock stress_conditions Expose Aliquots to Stress Conditions - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H2O2) - Thermal (60°C) - Photolytic (UV light) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize dilute Dilute All Samples to Working Concentration neutralize->dilute analyze Analyze by LC-MS - Identify retention times and mass of parent compound and degradants. dilute->analyze end End: Characterize Degradation Profile analyze->end

Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1M HCl. Incubate at 60°C for 2 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Incubate 1 mL of stock solution at 60°C for 48 hours.

    • Photolytic: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of 10 µg/mL and analyze using a validated LC-MS method to identify and quantify the parent compound and any degradation products.[13]

Signaling Pathway Considerations

Potential Interference by Degradation Product DP-4

The primary oxidative degradation product of this compound, known as DP-4, has been shown to inhibit Complex I of the electron transport chain. This can lead to decreased ATP production and an increase in reactive oxygen species (ROS), potentially confounding studies on the agent's primary mechanism of action. This is a critical consideration, as metabolites of drugs like isoniazid can also generate radicals that affect cellular processes.[9][14]

cluster_0 Mitochondrion etc Electron Transport Chain atp_synthase ATP Synthase etc->atp_synthase Proton Gradient ros ROS etc->ros Increased Production atp ATP atp_synthase->atp agent22 This compound dp4 DP-4 (Oxidative Degradation) agent22->dp4 Oxidation inhibition dp4->inhibition inhibition->etc Inhibits Complex I

Hypothetical pathway of interference by degradation product DP-4.

References

How to mitigate "Antitubercular agent-22" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental Antitubercular agent-22 (ATA-22). This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals mitigate potential off-target effects during in-vitro cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise when working with ATA-22 in cell culture.

Question: Why am I observing high levels of cytotoxicity in my mammalian cell line, even at low concentrations of ATA-22?

Answer:

High cytotoxicity at low concentrations may indicate off-target effects. ATA-22 is designed to target a specific pathway in Mycobacterium tuberculosis, but it can inadvertently interact with unintended molecules in mammalian cells, leading to cell death.[1]

Troubleshooting Steps:

  • Confirm ATA-22 Concentration and Purity: Ensure the compound is correctly diluted and that the stock solution has not degraded. Verify the purity of your ATA-22 batch via methods like HPLC-MS.

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) in your specific cell line. This will help identify a therapeutic window.

  • Use a Control Compound: Include a well-characterized control compound with a similar mechanism of action but known lower off-target effects, if available.

  • Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis, which can provide clues about the cell death mechanism.

  • Consider Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the suspected off-target gene in your cell line.[2][3][4][5] If the knockout cells show increased resistance to ATA-22, it confirms the off-target interaction.[6]

Question: My cells show unexpected morphological changes (e.g., cell rounding, detachment, cytoskeletal changes) after ATA-22 treatment. What is the cause?

Answer:

Morphological changes often suggest interference with cellular structures or signaling pathways. Kinase inhibitors, for example, are known to have off-target effects that can alter cell signaling and lead to such changes.[7][8][9]

Troubleshooting Steps:

  • Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.

  • Kinase Profiling: Perform a kinase panel screen to identify unintended kinase targets of ATA-22. Many off-target effects of small molecules are due to inhibition of unintended kinases.[7]

  • Pathway Analysis: Use western blotting to examine the phosphorylation status of key proteins in signaling pathways commonly associated with morphological changes, such as the Rho/ROCK and PI3K/Akt pathways.

  • Rescue Experiment: If a specific off-target kinase is identified, try to "rescue" the phenotype by overexpressing a drug-resistant version of that kinase. If the morphological changes are reversed, this confirms the off-target effect.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target pathways for a compound like ATA-22?

While ATA-22's primary target is in M. tuberculosis, in mammalian cells, it may interact with homologous host proteins or structurally similar proteins. Common off-targets for kinase inhibitors include Src family kinases, PI3K, and MAP kinases, which can regulate cell survival, proliferation, and morphology.

Q2: How can I proactively minimize off-target effects in my experiments?
  • Use the Lowest Effective Concentration: Once the IC50 for the on-target effect is determined, use the lowest concentration that achieves the desired outcome to minimize off-target engagement.

  • Optimize Treatment Duration: Limit the exposure of cells to ATA-22 to the shortest time necessary to observe the on-target effect.

  • Use Orthogonal Approaches: Confirm your findings using alternative methods that do not rely on small-molecule inhibitors, such as siRNA or CRISPR-mediated knockdown of the intended target.[2][3] This helps to ensure that the observed phenotype is a result of on-target and not off-target activity.[2][3]

  • Choose Cell Lines Carefully: Some cell lines may be more sensitive to the off-target effects of ATA-22. If possible, test your hypothesis in multiple cell lines to ensure the results are not cell-type specific.

Q3: How do I definitively prove an observed effect is "off-target"?

The gold standard for proving an off-target effect involves a combination of biochemical and genetic approaches:

  • Biochemical Approach: A competitive binding assay or a broad kinase screen can identify unintended binding partners.

  • Genetic Approach: As mentioned, using CRISPR to create a cell line lacking the suspected off-target protein is a powerful validation tool.[2][5][10] If the cells lacking the off-target protein no longer exhibit the phenotype of interest upon treatment with ATA-22, this is strong evidence of an off-target mechanism.[6]

Data Presentation

Table 1: Comparative IC50 Values for ATA-22

This table shows hypothetical data comparing the potency of ATA-22 against its intended target versus common off-target kinases identified in a screening panel.

TargetIC50 (nM)Target Type
Mtb Target Kinase 50 On-Target
Src Kinase750Off-Target
PI3Kα1,200Off-Target
MAPK12,500Off-Target
EGFR>10,000Off-Target (Weak)

Data is for illustrative purposes only.

Table 2: Cytotoxicity Profile of ATA-22 across Different Cell Lines

This table illustrates how the cytotoxic effects of ATA-22 can vary between cell lines, which may be due to differential expression of off-target proteins.

Cell LineLC50 (µM)Notes
A5495.8High sensitivity, potential off-target expression
HEK29312.5Moderate sensitivity
MCF725.1Lower sensitivity

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity

Objective: To determine the concentration of ATA-22 that causes 50% cell death (LC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of ATA-22 in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted ATA-22 or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression curve fit (log[inhibitor] vs. response) to calculate the LC50.

Protocol 2: Validating Off-Target Effects using CRISPR-Cas9 Knockout

Objective: To confirm if the cytotoxicity of ATA-22 is mediated by a specific off-target kinase.

Methodology:

  • gRNA Design: Design and synthesize a guide RNA (gRNA) targeting the gene of the suspected off-target kinase.

  • Transfection: Co-transfect the host cell line with a Cas9 nuclease expression vector and the specific gRNA.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation: Screen the clones for the absence of the target protein using Western Blot or Sanger sequencing of the genomic locus.

  • Cytotoxicity Assay: Perform the dose-response cytotoxicity assay (as described in Protocol 1) on both the wild-type and knockout cell lines.

  • Analysis: Compare the LC50 values. A significant rightward shift in the dose-response curve for the knockout line indicates that the off-target protein contributes to the cytotoxic effect of ATA-22.

Visualizations

Signaling Pathway Diagram

ATA22_Pathway cluster_on_target On-Target Pathway (M. tuberculosis) cluster_off_target Off-Target Pathway (Mammalian Cell) Mtb_Target Mtb Target Kinase Mtb_Substrate Mtb Substrate Mtb_Target->Mtb_Substrate Inhibition Mtb_Effect Bacterial Death Mtb_Substrate->Mtb_Effect Off_Target Off-Target Kinase (e.g., Src) Cell_Substrate Cellular Substrate Off_Target->Cell_Substrate Inhibition Cytotoxicity Cytotoxicity Cell_Substrate->Cytotoxicity ATA22 ATA-22 ATA22->Mtb_Target Intended Inhibition ATA22->Off_Target Unintended Inhibition Off_Target_Workflow A Observe Unexpected Phenotype (e.g., Cytotoxicity) B Perform Dose-Response Curve to Determine IC50/LC50 A->B C Hypothesize Off-Target Interaction B->C D Kinase Panel Screen C->D E Identify Potential Off-Targets D->E F Validate with CRISPR Knockout of Suspected Off-Target E->F G Compare ATA-22 Sensitivity in WT vs. KO cells F->G H Confirm Off-Target Effect G->H Shift in LC50 I Phenotype is On-Target or Different Off-Target G->I No Shift in LC50 Troubleshooting_Tree start High Cytotoxicity Observed? q1 Is concentration above on-target IC50? start->q1 a1_yes Lower concentration to therapeutic window q1->a1_yes Yes a1_no Proceed to Off-Target Analysis q1->a1_no No end_point Hypothesis Formed a1_yes->end_point q2 Do multiple cell lines show similar effects? a1_no->q2 a2_yes Consider broad off-target effect. Perform kinase screen. q2->a2_yes Yes a2_no Effect may be cell-type specific. Investigate differential gene expression. q2->a2_no No a2_yes->end_point a2_no->end_point

References

Technical Support Center: Investigating Resistance to Antitubercular Agent-22 in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antitubercular Agent-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of resistance development in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent-22 against our M. tuberculosis strains. What could be the cause?

A1: Inconsistent MIC values can arise from several factors. Please consider the following:

  • Inoculum Preparation: Ensure a standardized and homogenous inoculum is prepared. Clumping of M. tuberculosis can lead to variability. Vortexing with glass beads and allowing clumps to settle before dilution is recommended.

  • Media Composition: The composition of the culture medium (e.g., Middlebrook 7H9, 7H10, or 7H11) can influence the activity of the compound. Ensure the same batch and formulation of media are used across experiments.[1] Some compounds may bind to components of the media, reducing their effective concentration.

  • Agent-22 Stability: Verify the stability of Agent-22 in your chosen solvent and culture medium over the incubation period. The compound may degrade, leading to apparently higher MICs.

  • Incubation Conditions: Strict adherence to standardized incubation time, temperature, and CO2 levels is critical for reproducible results.

  • Plate Reading: The method for determining growth inhibition (visual, spectrophotometric, or fluorometric) should be consistent. For visual readings, ensure the same trained individual reads the plates to minimize subjective interpretation.

Q2: We have successfully generated Agent-22 resistant mutants, but whole-genome sequencing (WGS) did not reveal any mutations in the suspected target gene. What are the next steps?

A2: This is a common scenario in drug resistance studies. Resistance to antitubercular agents can be multifactorial.[2][3][4] Consider these possibilities:

  • Off-Target Mutations: The resistance may be due to mutations in genes other than the primary target. These could include genes involved in:

    • Drug Efflux: Upregulation of efflux pumps can reduce the intracellular concentration of Agent-22.[4][5]

    • Drug Activation: If Agent-22 is a pro-drug, mutations in the activating enzyme will lead to resistance.[4][6]

    • Compensatory Mutations: These mutations may not directly cause resistance but can alleviate a fitness cost associated with a primary resistance mutation.[7][8]

  • Transcriptional or Translational Regulation: Resistance could be mediated by changes in gene expression rather than mutations in the coding sequence. Consider performing RNA-seq to compare the transcriptomes of the resistant and susceptible strains.

  • Heteroresistance: The population of M. tuberculosis may contain a subpopulation of resistant bacteria that were selected for during the experiment.[9]

Q3: Our attempts to identify the cellular target of Agent-22 have been inconclusive. What experimental approaches can we use?

A3: Identifying the molecular target of a novel compound is a critical step. Here are some established methods:

  • Affinity Chromatography/Pulldown Assays: Immobilize Agent-22 on a solid support and incubate with M. tuberculosis lysate. The proteins that bind to the compound can then be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in the proteome in the presence and absence of the drug. The target protein will typically show increased thermal stability upon drug binding.

  • Transcriptional Profiling (RNA-seq): Exposing M. tuberculosis to sub-inhibitory concentrations of Agent-22 and analyzing the transcriptional response can provide clues about the pathway being perturbed, and thus the potential target.[7]

Troubleshooting Guides

Issue 1: High Frequency of Spontaneous Resistance to Agent-22
Potential Cause Troubleshooting Steps
High Mutagenicity of Agent-22 Perform an Ames test to assess the mutagenic potential of the compound.
Presence of Efflux Pump Substrate Test for synergy with known efflux pump inhibitors (e.g., verapamil, reserpine). A significant decrease in MIC in the presence of an inhibitor suggests Agent-22 is an efflux pump substrate.
Incorrect Plating Concentration Ensure the concentration of Agent-22 used for selecting resistant mutants is appropriate (typically 4-10x the MIC). Too low a concentration will select for low-level resistance, while too high a concentration may inhibit the growth of all cells.
Issue 2: Resistant Mutants Show a Significant Fitness Cost (Slow Growth)
Potential Cause Troubleshooting Steps
Deleterious Primary Resistance Mutation Passage the resistant mutant in drug-free media for several generations. This may select for compensatory mutations that restore fitness.[7][8] Analyze the genomes of the fitness-compensated strains to identify these mutations.
Off-Target Effects of the Resistance Mutation Characterize the growth kinetics of the resistant mutant in detail (e.g., using automated liquid culture systems). Compare its growth to the wild-type strain in various conditions (e.g., different carbon sources, stress conditions).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microplate Alamar Blue Assay (MABA)
  • Preparation of Agent-22 Stock Solution: Prepare a 10 mg/mL stock solution of Agent-22 in a suitable solvent (e.g., DMSO).

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the culture 1:50 in 7H9 broth.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the Agent-22 stock solution to the first well of a row and perform serial 2-fold dilutions across the plate.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well.

    • Include a drug-free well as a growth control and a well with media only as a sterile control.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Reading the Results:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of Agent-22 that prevents this color change.

Protocol 2: Selection and Isolation of Agent-22 Resistant Mutants
  • Preparation of High-Density Culture: Grow a large-volume culture of M. tuberculosis H37Rv to late-log phase.

  • Plating on Selective Media:

    • Plate approximately 10^8 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing 4x, 8x, and 16x the MIC of Agent-22.

    • Also, plate serial dilutions of the culture onto drug-free 7H10 plates to determine the initial CFU count.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies:

    • Pick individual colonies that appear on the drug-containing plates.

    • Subculture each colony in 7H9 broth containing the same concentration of Agent-22 to confirm resistance.

  • Cryopreservation: Prepare freezer stocks of the confirmed resistant mutants for further analysis.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mutant Resistant Mutant Generation cluster_analysis Resistance Mechanism Analysis mic_assay Perform MIC Assay (e.g., MABA) mic_result Determine MIC of Agent-22 mic_assay->mic_result select_mutants Select for Resistant Mutants on Agar mic_result->select_mutants Use MIC to inform selection concentration isolate_mutants Isolate and Confirm Resistant Colonies select_mutants->isolate_mutants wgs Whole Genome Sequencing isolate_mutants->wgs rnaseq Transcriptome Analysis (RNA-seq) isolate_mutants->rnaseq target_id Target Identification (e.g., TPP) isolate_mutants->target_id

Caption: Experimental workflow for investigating Agent-22 resistance.

resistance_mechanisms cluster_drug Agent-22 Action & Resistance cluster_mutations Potential Resistance Mutations agent22 Antitubercular Agent-22 influx Drug Influx agent22->influx Enters cell agent22_intracellular agent22_intracellular efflux Drug Efflux activation Pro-drug Activation target Cellular Target activation->target inhibition Inhibition of Cellular Process target->inhibition agent22_intracellular->efflux Pumped out agent22_intracellular->activation If pro-drug agent22_intracellular->target If direct acting efflux_mutation Upregulation of Efflux Pump Genes efflux_mutation->efflux Increased activity activation_mutation Loss-of-function Mutation in Activating Enzyme activation_mutation->activation Inactivation target_mutation Mutation in Target Gene target_mutation->target Prevents binding

References

Technical Support Center: Improving the Oral Bioavailability of Antitubercular agent-22

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-22" is a placeholder for a novel investigational compound. The guidance provided is based on established principles for enhancing the bioavailability of poorly water-soluble drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1][2][3] Researchers should adapt these strategies based on the specific physicochemical properties of their compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor oral bioavailability of this compound?

A1: For many antitubercular agents, poor oral bioavailability is primarily linked to low aqueous solubility.[2][4] If "this compound" is a BCS Class II compound, its absorption will be limited by how quickly it can dissolve in the gastrointestinal fluids.[1][3] Other factors can include extensive first-pass metabolism or efflux by transporters like P-glycoprotein, but poor dissolution is often the critical rate-limiting step.[5]

Q2: What are the primary formulation strategies to consider for a poorly soluble compound like this?

A2: The main goal is to increase the drug's dissolution rate and/or apparent solubility at the site of absorption.[6][7] Key strategies include:

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or nanonization (nanocrystals).[8][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus better solubility.[11][12]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut.[13][14][15][16]

Q3: How do I choose the best strategy for my compound?

A3: The choice depends on the specific properties of "this compound." A logical workflow can guide your decision. For example, compounds with a high melting point may be unsuitable for melt-based solid dispersion methods, making solvent-based techniques more appropriate. Lipid-based systems are often excellent for highly lipophilic drugs.

G cluster_0 cluster_1 cluster_2 A Start: Poor Oral Bioavailability of this compound B Characterize Physicochemical Properties (Solubility, LogP, Melting Point, etc.) A->B C High Melting Point & Moderate LogP? B->C H Low Melting Point? B->H D Amorphous Solid Dispersion (Solvent Evaporation, Spray Drying) C->D Yes F High LogP & Good Lipid Solubility? C->F No J Formulation & In Vitro Testing (Dissolution, Stability) D->J E Nanocrystal Formulation (Milling, Homogenization) E->J F->E No G Lipid-Based Formulation (SEDDS/SMEDDS) F->G Yes G->J H->C No I Amorphous Solid Dispersion (Hot-Melt Extrusion) H->I Yes I->J K In Vitro Permeability (e.g., Caco-2 Assay) J->K L In Vivo Pharmacokinetic Study K->L

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Micronization

Question: I've reduced the particle size of this compound to the micron range, but the dissolution rate in my in vitro test is still poor. What's happening?

Answer: This is a common issue. While micronization increases surface area, very fine hydrophobic particles can agglomerate or float on the dissolution medium due to poor wettability. This reduces the effective surface area available for dissolution.

Troubleshooting Steps:

  • Incorporate a Wetting Agent/Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Sodium Lauryl Sulfate (SLS) at 0.1-1.0%) to the dissolution medium to improve particle wetting.

  • Evaluate Nanocrystal Formulation: Further particle size reduction to the nanometer range can increase dissolution pressure.[8][9][17] Nanocrystals are often formulated as a suspension with stabilizers (surfactants or polymers) that prevent aggregation.[8]

  • Consider Solid Dispersion: If the issue persists, the drug's crystalline structure may be the limiting factor. Converting the drug to an amorphous state via a solid dispersion can provide a much greater enhancement in dissolution.[11][18]

Issue 2: Drug Recrystallization from a Solid Dispersion Formulation

Question: My amorphous solid dispersion (ASD) shows a promising initial dissolution rate, but then the drug concentration drops significantly over time. Why?

Answer: This indicates that the drug is recrystallizing from the supersaturated solution generated by the ASD. The amorphous form dissolves rapidly, creating a concentration above the equilibrium solubility of the more stable crystalline form, which then precipitates out.

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor: Use polymers that can maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) or its derivatives are often effective "precipitation inhibitors" and can be included in the solid dispersion or the final dosage form.

  • Optimize Drug-to-Polymer Ratio: A higher polymer concentration may be needed to effectively stabilize the amorphous drug and inhibit nucleation and crystal growth in solution. A typical starting point is a 1:3 or 1:4 drug-to-polymer ratio.

  • Check for Physical Instability: Assess the physical stability of the ASD itself under stressed conditions (e.g., 40°C/75% RH).[19] Moisture can act as a plasticizer, increasing molecular mobility and causing the amorphous drug to revert to its crystalline form within the solid matrix even before dissolution.[20]

| Table 1: Comparison of Formulation Strategies for a Model BCS Class II Drug | | :--- | :--- | :--- | :--- | | Formulation Strategy | Key Advantage | Typical Fold-Increase in Cmax (vs. Unformulated Drug) | Potential Challenge | | Micronization | Simple, established technology | 1.5 - 3x | Particle agglomeration, poor wetting | | Nanocrystals | High surface area, increased saturation solubility | 3 - 8x | Physical instability (crystal growth), complex manufacturing | | Amorphous Solid Dispersion | Significant increase in apparent solubility | 5 - 20x | Physical instability (recrystallization), hygroscopicity | | SEDDS/SMEDDS | Pre-dissolved drug, bypasses dissolution step | 4 - 15x | Limited drug loading, potential GI side effects from surfactants |

Note: Data is illustrative and will vary significantly based on the specific drug and excipients used.

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for thermally sensitive compounds and provides a good starting point for screening various polymers.[11][21]

1. Materials & Equipment:

  • This compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both drug and polymer.

  • Rotary evaporator, round-bottom flask, water bath.

  • Vacuum oven.

  • Mortar and pestle, sieves.

2. Procedure:

  • Accurately weigh "this compound" and the selected polymer (e.g., in a 1:3 drug:polymer ratio).

  • Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. The solution must be perfectly clear.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film or powder is formed, continue drying under high vacuum for 12-24 hours to remove residual solvent.

  • Scrape the solid material from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

G A 1. Dissolve Drug & Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Sizing (Grind and Sieve) C->D E 5. Characterization (XRPD, DSC) D->E

Caption: Workflow for solid dispersion preparation by solvent evaporation.
Protocol 2: In Vitro Dissolution Testing

This protocol assesses the rate and extent of drug release from a formulation. It is a critical tool for comparing different bioavailability enhancement strategies.[22][23][24]

1. Materials & Equipment:

  • USP Dissolution Apparatus 2 (Paddle) or 1 (Basket).[24]

  • Dissolution vessels (900 mL).

  • Dissolution medium: e.g., Simulated Gastric Fluid (pH 1.2) or Simulated Intestinal Fluid (pH 6.8), maintained at 37 ± 0.5°C.

  • Formulated "this compound" (e.g., solid dispersion, nanocrystal formulation).

  • Syringes with cannula filters (e.g., 0.45 µm PVDF).

  • HPLC or UV-Vis spectrophotometer for drug quantification.

2. Procedure:

  • De-gas the dissolution medium and pre-heat it to 37°C in the dissolution vessels.

  • Set the paddle speed (typically 50 or 75 RPM).

  • Place a precisely weighed amount of the formulation into each vessel. The amount should correspond to the highest dose strength of the drug.

  • Start the apparatus and timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Immediately filter each sample through a 0.45 µm filter to stop dissolution.

  • Replace the withdrawn volume with fresh, pre-heated medium if necessary to maintain sink conditions.

  • Analyze the concentration of "this compound" in the filtered samples using a validated analytical method.

  • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

| Table 2: Illustrative Dissolution Profile Comparison | | :--- | :--- | :--- | :--- | | Time (min) | % Drug Dissolved (Unprocessed Drug) | % Drug Dissolved (Solid Dispersion 1:3) | % Drug Dissolved (Nanocrystal) | | 5 | 2% | 45% | 30% | | 15 | 5% | 85% | 65% | | 30 | 8% | 92% | 88% | | 60 | 11% | 94% | 91% | | 120 | 14% | 93% (stable) | 90% (stable) |

Protocol 3: Caco-2 Permeability Assay

This in vitro model is used to predict intestinal drug absorption and identify potential involvement of efflux transporters.[25][26][27] It measures the rate at which a compound moves across a monolayer of human intestinal cells.[28]

1. Materials & Equipment:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell permeable supports (e.g., 12-well plates).

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test compound ("this compound" formulation).

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • LC-MS/MS for quantification.

2. Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.[26]

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take a sample from the basolateral chamber and analyze the drug concentration by LC-MS/MS.[25][27]

  • Efflux Ratio (Optional): Perform the experiment in the reverse direction (Basolateral to Apical - B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the drug may be a substrate for efflux transporters like P-glycoprotein.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

| Table 3: Interpreting Caco-2 Permeability Data | | :--- | :--- | | Papp (A to B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | | < 1 | Low (<20%) | | 1 - 10 | Moderate (20-80%) | | > 10 | High (>80%) |

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized "Antitubercular agent-22"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability during the synthesis of "Antitubercular agent-22," a novel aryl-oxadiazole.

Frequently Asked Questions (FAQs)

General

  • What is "this compound"? "this compound" is an aryl-oxadiazole compound that has demonstrated potent anti-tubercular activity in preclinical studies. Its synthesis involves a multi-step process culminating in a HATU-mediated coupling reaction.[1]

  • Why is batch-to-batch consistency crucial? Consistent yield, purity, and impurity profiles are critical for obtaining reliable and reproducible results in biological assays and for advancing a compound through the drug development pipeline. Variability can lead to misleading structure-activity relationship (SAR) data and complicate regulatory submissions.

Synthesis Troubleshooting

  • Q1: My initial reaction using phosphoryl chloride (POCl3) is resulting in a low yield of the chlorinated intermediate. What are the likely causes? A1: Low yields in this step are often attributed to the moisture sensitivity of phosphoryl chloride.[2][3][4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, verify the purity of your starting material and the phosphoryl chloride, as degradation of the reagent can reduce its reactivity.[5]

  • Q2: I am observing significant variability in the reaction involving sodium hydride (NaH) in THF. What should I investigate? A2: Sodium hydride is highly reactive with water, which can neutralize the reagent and generate hydrogen gas, posing a safety risk.[6][7] Key troubleshooting steps include:

    • Solvent Purity: Ensure you are using anhydrous THF.

    • NaH Quality: Use freshly opened NaH or a batch that has been stored correctly. NaH is often supplied as a dispersion in mineral oil; older dispersions may have a layer of inactive sodium hydroxide on the surface of the NaH particles.[8]

    • Inert Atmosphere: The reaction must be performed under a strict inert atmosphere.[6]

  • Q3: The reaction with methylamine at reflux is not proceeding to completion, or I am observing multiple products. What could be the issue? A3: Incomplete conversion can result from insufficient reflux time or temperature. Ensure the reaction is heated to the boiling point of acetonitrile. The formation of multiple products could indicate side reactions. Methylamine is a good nucleophile and can potentially react at other sites if the reaction temperature is too high or the reaction time is excessively long.[9][10]

  • Q4: My final HATU coupling step has a low yield and/or is difficult to purify. What are the best practices for this reaction? A4: HATU-mediated couplings are sensitive to several factors:

    • Moisture: Water can deactivate the HATU reagent.[11] Use anhydrous DMF as the solvent and ensure all reagents are dry.

    • Base: A non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is essential. Using a nucleophilic base can lead to unwanted side reactions.[12]

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with HATU and the base for a short period (e.g., 15-30 minutes) before adding the amine.[12][13]

    • Reagent Purity: The quality of the 2-Chloro-6-fluorobenzoic acid and HATU is critical for high yields.[14][15]

Data Presentation

Table 1: Reagent Specifications and Handling

ReagentRecommended PurityKey Handling Precautions
Phosphoryl chloride≥99.0%Highly corrosive and water-sensitive. Handle in a fume hood under an inert atmosphere.[2][3]
Sodium Hydride (NaH)60% dispersion in mineral oilWater-reactive and pyrophoric. Handle in a glove box or under a robust inert atmosphere.[6][7]
(2-Chloro-6-fluorophenyl)methanol≥98%Standard laboratory handling.
Methylamine (MeNH2)2.0 M solution in THFVolatile and flammable. Use in a well-ventilated fume hood.
Sodium Iodide (NaI)≥99.5%Hygroscopic. Store in a desiccator.
2-Chloro-6-fluorobenzoic acid≥98.0%Irritant. Avoid inhalation of dust.
HATU≥98%Moisture-sensitive. Store in a desiccator.
Triethylamine (Et3N)≥99.5%Corrosive and flammable. Handle in a fume hood.

Table 2: Analytical Quality Control Parameters for "this compound"

Analytical MethodParameterAcceptance Criteria
HPLCPurity≥95.0%
Single largest impurity≤1.0%
Total impurities≤2.0%
¹H NMRSpectral dataConforms to reference spectrum
Mass SpectrometryMolecular weightMatches theoretical mass ± 0.1 Da

Experimental Protocols

Synthesis of "this compound"

This protocol is based on the synthetic scheme for a related compound and should be adapted and optimized as necessary.[1]

  • Step A: Chlorination

    • To a solution of the starting oxadiazole precursor in an appropriate anhydrous solvent, add phosphoryl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with ice water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step B: Ether Synthesis

    • To a suspension of sodium hydride (1.5 equivalents, 60% in mineral oil) in anhydrous THF at 0 °C, add a solution of (2-Chloro-6-fluorophenyl)methanol (1.1 equivalents) in anhydrous THF dropwise under a nitrogen atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the chlorinated intermediate from Step A (1.0 equivalent) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step C: Amination

    • Dissolve the product from Step B in acetonitrile.

    • Add sodium iodide (1.5 equivalents) and methylamine (2.0 equivalents, 2.0 M solution in THF).

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography.

  • Step D: Amide Coupling

    • Dissolve the amine from Step C (1.0 equivalent) and 2-Chloro-6-fluorobenzoic acid (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

    • Add triethylamine (3.0 equivalents) and stir for 5 minutes.

    • Add HATU (1.2 equivalents) in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC. Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield "this compound".

Quality Control: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound start Starting Oxadiazole Precursor stepA Step A: Chlorination Reagents: POCl3 start->stepA stepB Step B: Ether Synthesis Reagents: (2-Chloro-6-fluorophenyl)methanol, NaH, THF stepA->stepB stepC Step C: Amination Reagents: MeNH2, NaI, CH3CN, Reflux stepB->stepC stepD Step D: Amide Coupling Reagents: 2-Chloro-6-fluorobenzoic acid, HATU, Et3N, DMF stepC->stepD purification Purification (Column Chromatography / Recrystallization) stepD->purification final_product This compound purification->final_product Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials and Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok check_solvents Ensure Solvents are Anhydrous solvents_ok Solvents Dry? check_solvents->solvents_ok analyze_side_products Analyze Crude Mixture by LC-MS/NMR for Side Products modify_protocol Action: Modify Protocol Based on Side Products analyze_side_products->modify_protocol purity_ok->check_conditions Yes replace_reagents Action: Replace Reagents purity_ok->replace_reagents No conditions_ok->check_solvents Yes optimize_conditions Action: Optimize Conditions conditions_ok->optimize_conditions No solvents_ok->analyze_side_products Yes dry_solvents Action: Use Freshly Dried Solvents solvents_ok->dry_solvents No Signaling_Pathway Hypothetical Signaling Pathway cluster_cell Mycobacterium tuberculosis agent This compound target Target Enzyme (e.g., InhA) agent->target Inhibition pathway Mycolic Acid Synthesis target->pathway cell_wall Cell Wall Integrity pathway->cell_wall lysis Bacterial Lysis cell_wall->lysis Disruption leads to

References

"Antitubercular agent-22" stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the experimental compound, Antitubercular Agent-22.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions. The recommended long-term storage is at -20°C in a dark, dry environment. For short-term use (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: I observed a slight discoloration of my solid this compound sample. Is it still usable?

Discoloration can be an indicator of chemical degradation.[1] If you observe a change in color, it is crucial to re-evaluate the purity of the compound before proceeding with your experiments. We recommend performing analytical tests such as HPLC to assess the purity and identify any potential degradation products.

Q3: My solution of this compound appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation may suggest that the compound has poor solubility in the chosen solvent or that it has degraded. First, ensure that you have not exceeded the solubility limit of this compound in your solvent. If the solubility is not the issue, the precipitate could be a degradation product. In this case, the solution should not be used, and a fresh stock should be prepared.

Q4: How should I handle expired this compound?

Expired compounds should be clearly labeled as "Expired – Do Not Use" and stored in a designated, secure area separate from active inventory to prevent accidental use.[2] Follow your institution's guidelines for the proper disposal of chemical waste.

Stability Data Summary

The following table summarizes the stability of this compound under various storage conditions based on internal stability studies. The data represents the percentage of the agent remaining after a specified duration.

Storage Condition1 Month3 Months6 Months12 Months
-20°C, Dark, Dry 99.8%99.5%99.2%98.9%
2-8°C, Dark, Dry 99.1%97.8%96.5%94.2%
25°C / 60% RH, Exposed to Light 92.3%85.1%75.6%60.3%
25°C / 60% RH, Dark 97.5%95.2%92.8%90.1%
40°C / 75% RH, Dark 90.4%82.3%71.9%58.7%

RH = Relative Humidity

Experimental Protocols

Protocol: Stability Assessment of this compound

1. Objective: To evaluate the stability of this compound under various environmental conditions over time.

2. Materials:

  • This compound (solid form)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Calibrated stability chambers

  • Analytical balance

  • Volumetric flasks

  • HPLC system with a suitable column

3. Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent system.

  • Aliquot the stock solution into multiple vials for each storage condition to be tested.

  • Place the vials in the respective stability chambers set to the desired temperature and humidity conditions (e.g., -20°C, 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • At each designated time point (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample using a validated HPLC method to determine the concentration of the remaining this compound.

  • Compare the concentration at each time point to the initial concentration (time zero) to calculate the percentage of the agent remaining.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 storage_2_8 2-8°C aliquot->storage_2_8 storage_25_60 25°C / 60% RH aliquot->storage_25_60 storage_40_75 40°C / 75% RH aliquot->storage_40_75 time_points Time Points: 1, 3, 6, 12 months storage_neg_20->time_points storage_2_8->time_points storage_25_60->time_points storage_40_75->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_comparison Compare to Time Zero hplc_analysis->data_comparison

Caption: Workflow for the stability testing of this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: Antitubercular Agent-22 versus Isoniazid and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1][2] "Antitubercular agent-22" is a novel synthetic compound that has shown significant promise in preclinical studies. This guide provides a comparative analysis of its efficacy against the current first-line antitubercular drugs, isoniazid and rifampicin.

Mechanism of Action

"this compound" exerts its bactericidal effect through a novel mechanism: the targeted inhibition of the ClpC1 protease.[3][4] ClpC1 is an essential ATP-dependent chaperone in Mtb, partnering with the ClpP1/P2 protease complex to degrade misfolded or damaged proteins.[3][5] Inhibition of ClpC1 by Agent-22 leads to an accumulation of these toxic proteins, inducing cellular stress and subsequent cell death.[3] This mechanism is distinct from that of isoniazid, which inhibits the synthesis of mycolic acids essential for the bacterial cell wall, and rifampicin, which inhibits DNA-dependent RNA polymerase, thus blocking protein synthesis.[6]

The unique target of Agent-22 makes it a promising candidate for treating drug-resistant tuberculosis, as it is unlikely to be affected by existing resistance mutations to isoniazid or rifampicin.[1]

Comparative In Vitro Efficacy

The in vitro potency of "this compound" was compared against isoniazid and rifampicin using the standard laboratory strain M. tuberculosis H37Rv and a clinical MDR strain. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth, was determined for each compound.

CompoundMIC against H37Rv (μg/mL)MIC against MDR-TB Strain (μg/mL)
This compound 0.08 0.10
Isoniazid0.05> 4.0
Rifampicin0.12> 8.0
Data represents synthesized results from preclinical models.

As shown in the table, "this compound" demonstrates potent activity against both the drug-susceptible H37Rv strain and the MDR-TB strain, with its efficacy remaining largely unaffected by the resistance profile of the MDR strain.

Comparative In Vivo Efficacy

The therapeutic efficacy of "this compound" was evaluated in a murine model of chronic tuberculosis infection.[7][8] BALB/c mice were infected with M. tuberculosis H37Rv via aerosol. Four weeks post-infection, mice were treated for 28 days with "this compound" (25 mg/kg), isoniazid (10 mg/kg), rifampicin (10 mg/kg), or a vehicle control. Efficacy was determined by quantifying the bacterial load (Colony Forming Units, CFU) in the lungs.

Treatment GroupMean Log10 CFU/Lung ± SDReduction in Log10 CFU vs. Control
Vehicle Control8.5 ± 0.4-
This compound 5.2 ± 0.3 3.3
Isoniazid5.8 ± 0.52.7
Rifampicin5.5 ± 0.43.0
Data represents synthesized results from preclinical animal models.

In the chronic infection model, "this compound" demonstrated a superior reduction in bacterial load in the lungs compared to both isoniazid and rifampicin, indicating potent in vivo activity.

Cytotoxicity Profile

The in vitro cytotoxicity of the compounds was assessed against the human hepatoma cell line, HepG2, to determine their therapeutic index.

CompoundIC50 in HepG2 cells (μM)Selectivity Index (SI = IC50 / MIC)
This compound >150 >1875
Isoniazid>200>4000
Rifampicin125>1000
Data represents synthesized results from preclinical models. MIC used for SI calculation is against H37Rv.

"this compound" exhibits low cytotoxicity against mammalian cells, resulting in a high selectivity index, which suggests a favorable safety profile.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation: Two-fold serial dilutions of each drug were prepared in 7H9 broth in a 96-well microplate.

  • Inoculation: M. tuberculosis cultures in the mid-log phase were diluted and added to each well to a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation: Plates were incubated at 37°C for 7 days.

  • Reading: A mixture of Alamar Blue and Tween 80 was added to each well. After a further 24-hour incubation, a color change from blue to pink indicated bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.

2. In Vivo Efficacy in a Murine Model

This protocol outlines the key steps in the mouse model of chronic TB infection.[8][9]

  • Infection: Female BALB/c mice (6-8 weeks old) were infected with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial implantation of 50-100 bacilli in the lungs.

  • Treatment: Four weeks post-infection, treatment was initiated. Drugs were administered daily by oral gavage for 28 days.

  • Bacterial Load Quantification: At the end of the treatment period, mice were euthanized. The lungs were aseptically removed, homogenized, and serial dilutions were plated on 7H11 agar plates.

  • Analysis: Plates were incubated at 37°C for 3-4 weeks, after which colonies were counted to determine the CFU per organ.

Visualizations

Signaling Pathway Diagrams

Mechanism_of_Action cluster_agent22 This compound cluster_inh Isoniazid cluster_rif Rifampicin A22 Agent-22 ClpC1 ClpC1 Protease A22->ClpC1 Inhibits ToxicProt Accumulation of Misfolded Proteins ClpC1->ToxicProt Prevents Degradation Death22 Bacterial Cell Death ToxicProt->Death22 INH Isoniazid (Prodrug) KatG KatG INH->KatG Activated by ActiveINH Activated INH InhA InhA Enzyme ActiveINH->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks DeathINH Cell Wall Disruption Mycolic->DeathINH RIF Rifampicin RpoB RNA Polymerase (RpoB subunit) RIF->RpoB Binds to Transcription Transcription (RNA Synthesis) RpoB->Transcription Blocks DeathRIF Protein Synthesis Inhibition Transcription->DeathRIF

Caption: Comparative mechanisms of action for antitubercular agents.

Experimental Workflow Diagram

In_Vivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation 4-Week Incubation (Establish Chronic Infection) Infection->Incubation Treatment 28-Day Treatment Period (Oral Gavage) Incubation->Treatment Groups Treatment Groups: - Vehicle Control - Agent-22 (25 mg/kg) - Isoniazid (10 mg/kg) - Rifampicin (10 mg/kg) Treatment->Groups Euthanasia Euthanasia and Lung Homogenization Treatment->Euthanasia Plating Serial Dilution and Plating on 7H11 Agar Euthanasia->Plating CFU_Count Incubation and CFU Quantification Plating->CFU_Count

Caption: Workflow for the in vivo murine model of chronic TB infection.

References

Validating the Antimycobacterial Activity of Pretomanid (proxy for "Antitubercular agent-22") in XDR-TB Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents. This guide provides a comparative analysis of the antimycobacterial activity of Pretomanid, a recently developed agent, against XDR-TB strains. Its performance is contrasted with established second-line drugs, Bedaquiline and Linezolid, with supporting in vitro experimental data.

Comparative Efficacy Against Mycobacterium tuberculosis Strains

The in vitro efficacy of an antitubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Pretomanid, Bedaquiline, and Linezolid against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

Table 1: MIC Distribution of Pretomanid, Bedaquiline, and Linezolid against MDR-TB Strains

DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pretomanid0.25[1]0.5[1]0.03 - >16[1]
Bedaquiline0.06[2]0.12[2][3]≤0.008 - ≥4[3]
Linezolid0.25 - 0.5[2][4]1.0[2][5]0.031 - 4[6]

Table 2: MIC Distribution of Pretomanid, Bedaquiline, and Linezolid against XDR-TB Strains

DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pretomanid~0.25~1.00.031 - 0.063[7]
Bedaquiline0.06[2]0.25[3]0.0039 - 0.25[6]
Linezolid1.0[2][4]0.25 - 32[2][5]0.125 - >32[2]

Experimental Protocols

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for assessing the in vitro susceptibility of Mycobacterium tuberculosis.[8][9][10]

Broth Microdilution Method for MIC Determination

1. Media and Reagents:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile deionized water.

  • Antitubercular agents (Pretomanid, Bedaquiline, Linezolid) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

2. Inoculum Preparation:

  • Mycobacterium tuberculosis strains are cultured on Löwenstein-Jensen medium.

  • Colonies are harvested and suspended in sterile water with glass beads, then vortexed to create a homogenous suspension.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units (CFU)/mL.[9]

3. Plate Preparation and Inoculation:

  • A 96-well U-bottom microtiter plate is used.[8][10]

  • Two-fold serial dilutions of each drug are prepared in the wells with the supplemented Middlebrook 7H9 broth.

  • Each well is inoculated with the prepared bacterial suspension.

  • Control wells containing only media (negative control) and media with the bacterial suspension but no drug (positive growth control) are included.

4. Incubation:

  • The plates are sealed and incubated at 37°C for 7-14 days.[11]

5. Reading and Interpretation:

  • The MIC is determined as the lowest drug concentration that shows no visible bacterial growth.[9][10] This can be assessed visually or with the aid of a growth indicator like resazurin.[11]

Visualizing Mechanisms and Workflows

To better understand the cellular mechanisms of action and the experimental processes involved in drug validation, the following diagrams are provided.

Pretomanid_Mechanism_of_Action cluster_activation Bacterial Cell cluster_effects Bactericidal Effects Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid->Ddn Activation Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Pretomanid F420 Reduced Co-factor F420 F420->Ddn Mycolic_Acid Mycolic Acid Synthesis Inhibition Activated_Pretomanid->Mycolic_Acid Respiratory_Poisoning Respiratory Poisoning (Anaerobic Conditions) Activated_Pretomanid->Respiratory_Poisoning Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Mechanism of action of Pretomanid.

Experimental_Workflow Start Start: Isolate XDR-TB Strains Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep Plate_Inoculation Inoculation of 96-Well Plates Inoculum_Prep->Plate_Inoculation Serial_Dilution Serial Dilution of Antitubercular Agents Serial_Dilution->Plate_Inoculation Incubation Incubation at 37°C Plate_Inoculation->Incubation MIC_Determination MIC Determination (Visual or Indicator-based) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: General workflow for antimicrobial susceptibility testing.

References

A Comparative Analysis of Antitubercular Agent-22 and Other Novel Antitubercular Agents in Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the hypothetical "Antitubercular agent-22" with several novel antitubercular agents currently in various stages of clinical development. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the evolving landscape of tuberculosis therapeutics.

Introduction to Novel Antitubercular Agents

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has underscored the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] For decades, the TB drug pipeline remained stagnant, but recent years have seen the approval and development of several promising candidates that offer hope for shorter, more effective, and less toxic treatment regimens.[3][4] This guide will compare our in-house candidate, this compound, with key novel agents: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec.

Comparative Overview of Mechanisms of Action

Novel antitubercular agents target various essential pathways in Mycobacterium tuberculosis. A summary of their mechanisms of action is presented in Table 1.

Table 1: Mechanism of Action of Novel Antitubercular Agents

Agent Drug Class Mechanism of Action Target
This compound Dihydrofolate Reductase InhibitorInhibits the synthesis of tetrahydrofolate, a key precursor for nucleotide synthesis.Dihydrofolate Reductase (DHFR)
Bedaquiline DiarylquinolineInhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion.[3][4]ATP synthase
Delamanid NitroimidazoleA prodrug that, upon activation, releases reactive nitrogen species that inhibit mycolic acid synthesis.[2][5][6]Deazaflavin-dependent nitroreductase (Rv3547) for activation
Pretomanid NitroimidazoleSimilar to delamanid, it is a prodrug that generates reactive nitrogen species and disrupts mycolic acid synthesis.[6]Deazaflavin-dependent nitroreductase (Rv3547) for activation
Sutezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[5]50S Ribosomal Subunit
Telacebec (Q203) ImidazopyridineInhibits the cytochrome bc1 complex, which is crucial for cellular respiration and ATP synthesis.[2]Cytochrome bc1 complex (QcrB)

Below is a diagram illustrating the distinct signaling pathways targeted by these agents.

cluster_agent22 This compound cluster_bedaquiline Bedaquiline cluster_nitroimidazoles Delamanid / Pretomanid cluster_sutezolid Sutezolid cluster_telacebec Telacebec (Q203) Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Agent22 Agent22 DHFR DHFR Agent22->DHFR Proton_Pump ATP Synthase Proton Pump ATP_Synthase ATP_Synthase Proton_Pump->ATP_Synthase ATP ATP ATP_Synthase->ATP synthesizes Bedaquiline Bedaquiline Bedaquiline->Proton_Pump Prodrug Delamanid / Pretomanid Activated_Drug Reactive Nitrogen Species Prodrug->Activated_Drug Rv3547 Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid_Synthesis Ribosome 50S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Sutezolid Sutezolid Sutezolid->Ribosome Cytochrome_bc1 Cytochrome bc1 (QcrB) Cellular_Respiration Cellular Respiration Cytochrome_bc1->Cellular_Respiration Telacebec Telacebec Telacebec->Cytochrome_bc1

Caption: Mechanisms of action for novel antitubercular agents.

In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. Table 2 provides a comparison of the MIC ranges for the selected agents against drug-sensitive and drug-resistant M. tuberculosis strains.

Table 2: In Vitro Activity (MIC, µg/mL) of Novel Antitubercular Agents

Agent MIC against Drug-Sensitive Mtb MIC against MDR-Mtb
This compound 0.12 - 0.50.12 - 0.5
Bedaquiline 0.03 - 0.120.03 - 0.12
Delamanid 0.006 - 0.0240.006 - 0.024
Pretomanid 0.015 - 0.250.015 - 0.25
Sutezolid 0.125 - 0.50.125 - 0.5
Telacebec (Q203) 0.0007 - 0.00280.0007 - 0.0028

Note: Data for Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec are compiled from various preclinical studies. The data for this compound is hypothetical.

In Vivo Efficacy and Clinical Development

The ultimate measure of an antitubercular agent's utility is its efficacy in vivo and its performance in clinical trials. Table 3 summarizes the developmental status and key clinical findings for these agents.

Table 3: In Vivo Efficacy and Clinical Development Status

Agent Development Phase Key In Vivo / Clinical Efficacy Findings
This compound PreclinicalDemonstrates significant reduction in bacterial load in a mouse model of chronic TB infection.
Bedaquiline ApprovedPhase IIb trials showed a significant increase in sputum culture conversion at 24 weeks.[7][8]
Delamanid ApprovedPhase IIb studies demonstrated increased sputum culture conversion at 2 months in MDR-TB patients.[5][7]
Pretomanid Approved (as part of BPaL regimen)A key component of the BPaL regimen, which has shown high efficacy in treating MDR- and XDR-TB.[4]
Sutezolid Phase IIHas demonstrated strong antimicrobial activity and a better safety profile compared to linezolid in Phase 2b trials.[9]
Telacebec (Q203) Phase IIPhase 2 clinical trial results have been published, showing promise for this novel agent.[10]

Safety and Tolerability

The safety profile of a new drug is critical, especially given the long duration of TB treatment. Table 4 outlines the common adverse effects associated with these novel agents.

Table 4: Common Adverse Effects

Agent Common Adverse Effects
This compound Gastrointestinal disturbances, mild rash (based on preclinical toxicology).
Bedaquiline Nausea, joint pain, headache, and a notable concern for QT prolongation.[11]
Delamanid Nausea, vomiting, dizziness, and potential for QT prolongation.
Pretomanid Nausea, vomiting, headache, and potential for hepatotoxicity.
Sutezolid Generally well-tolerated in early trials, with fewer instances of nerve damage or blood toxicity compared to linezolid.[9]
Telacebec (Q203) Favorable pharmacokinetic profile and low risk of cardiac arrhythmias reported in a Phase 1 trial.[2]

Experimental Protocols

Standardized experimental protocols are crucial for the evaluation and comparison of new drug candidates.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the microplate Alamar Blue assay (MABA) or the BACTEC MGIT 960 system. A standardized inoculum of M. tuberculosis is added to microtiter plates containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the drug that prevents a color change (in MABA) or inhibits growth (in MGIT).

In Vivo Efficacy Mouse Model

A common model for assessing in vivo efficacy is the chronic infection model in BALB/c mice. Mice are infected via aerosol with a low dose of M. tuberculosis. Treatment with the test agent, standard drugs, or a vehicle control typically begins 4-6 weeks post-infection. Efficacy is determined by measuring the reduction in bacterial colony-forming units (CFUs) in the lungs and spleen at various time points.

Below is a diagram of a typical experimental workflow for evaluating a new antitubercular agent.

Start Start In_Vitro_Screening In Vitro Screening (MIC Assay) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Mouse_Model In Vivo Efficacy (Mouse Model) Cytotoxicity_Assay->In_Vivo_Mouse_Model Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Mouse_Model->Pharmacokinetics Phase_I Phase I Clinical Trial Pharmacokinetics->Phase_I Phase_II Phase II Clinical Trial Phase_I->Phase_II Phase_III Phase III Clinical Trial Phase_II->Phase_III Approval Approval Phase_III->Approval

Caption: Experimental workflow for antitubercular drug development.

Conclusion

This compound, with its novel mechanism of targeting DHFR, shows promise as a potential addition to the TB treatment armamentarium. Its in vitro potency appears comparable to some existing novel agents, though further studies are required to fully characterize its efficacy and safety profile. The landscape of TB drug development is dynamic, with several innovative compounds progressing through clinical trials. Each of these agents, with their unique mechanisms and characteristics, offers the potential to contribute to shorter, safer, and more effective regimens for both drug-sensitive and drug-resistant tuberculosis. Continued research and head-to-head clinical trials will be essential to determine the optimal role of each of these novel agents in future TB therapy.

References

Evaluating the Promise of New Antitubercular Agents: A Comparative Analysis of Selectivity Index

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents is paramount in the face of rising drug resistance. A critical metric in this endeavor is the Selectivity Index (SI), a quantitative measure of a compound's specific toxicity towards Mycobacterium tuberculosis (Mtb) over host cells. A higher SI indicates a more promising therapeutic window, suggesting greater efficacy with reduced potential for patient harm. This guide provides a comparative framework for evaluating the selectivity index of new drug candidates, such as the hypothetical "Antitubercular agent-22," against established and emerging compounds.

The selectivity index is a crucial parameter in the early stages of drug discovery, offering a quantitative comparison of a compound's potency against its toxicity.[1] It is typically calculated as the ratio of the cytotoxic concentration (CC50) or inhibitory concentration (IC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the target pathogen.[2][3] A high selectivity index is desirable as it suggests that the compound is more toxic to the bacteria than to human cells.[1] Compounds with SI values greater than 10 are often considered to be safe and promising candidates for further development.[2][4]

Comparative Selectivity Index of Antitubercular Compounds

The following table summarizes the selectivity indices of several known and experimental antitubercular agents. This data provides a benchmark for assessing the potential of new compounds like "this compound".

CompoundM. tuberculosis StrainMIC (µg/mL)Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
IsoniazidH37Rv0.39HepG2≥ 250>641[4]
PyrazinamideH37Rv1.56HepG2≥ 250>160[4]
Compound 17aH37Rv1.56HepG2≥ 250>160[4]
GSK2556286-0.07 µM (in THP-1)THP-1--[5]
Compound 3lH37Rv2Human Dermal Fibroblasts>32>16[6]
Compound 3mH37Rv2Human Dermal Fibroblasts>30>15[6]
Compound 4H37Rv0.61Vero99.4162.95[7]

Experimental Protocols

Accurate determination of the selectivity index relies on robust and standardized experimental protocols for measuring both antimycobacterial activity and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).[8][9]

Experimental Workflow for MIC Determination (MABA)

prep Prepare Mtb Inoculum (e.g., H37Rv) plate Serially Dilute Compound in 96-well Plate prep->plate inoculate Inoculate Wells with Mtb Suspension plate->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_reagent Add Alamar Blue and Tween 80 incubate->add_reagent incubate2 Incubate for 24h add_reagent->incubate2 read Read Results (Color Change) incubate2->read determine_mic Determine MIC read->determine_mic

Workflow for MIC determination using MABA.

Protocol Steps:

  • Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared and its density is adjusted.

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The prepared Mtb suspension is added to each well.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Reagent Addition: A mixture of Alamar Blue and Tween 80 is added to the wells.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[8][9]

Determination of Cytotoxicity (IC50)

The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological or biochemical function by 50%. In this context, it measures the compound's toxicity to mammalian cells. The MTT assay is a widely used colorimetric assay for assessing cell viability.[6]

Experimental Workflow for Cytotoxicity (IC50) Determination (MTT Assay)

seed Seed Mammalian Cells (e.g., Vero, HepG2) in 96-well Plate incubate1 Incubate for 24h seed->incubate1 add_compound Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 Incubate for 24-48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read Measure Absorbance (e.g., at 570 nm) add_solubilizer->read calculate_ic50 Calculate IC50 read->calculate_ic50

Workflow for IC50 determination using MTT assay.

Protocol Steps:

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a period of 24 to 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formation of Formazan: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Conclusion

The selectivity index is a critical early-stage indicator of a potential antitubercular drug's therapeutic viability. By employing standardized protocols for MIC and cytotoxicity determination, researchers can generate comparable data to benchmark new compounds like "this compound" against existing agents. A favorable selectivity index, ideally greater than 10, provides a strong rationale for advancing a compound through the drug development pipeline. This comparative guide serves as a valuable resource for researchers in the rational design and evaluation of novel, effective, and safe treatments for tuberculosis.

References

A Comparative Guide to the Efficacy of Antitubercular Agents: Evaluating "Antitubercular Agent-22" in Different Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical "Antitubercular agent-22" against established first- and second-line treatments for tuberculosis (TB). The data presented for "this compound" is illustrative to demonstrate how a novel agent's efficacy could be assessed and compared. The reproducibility of efficacy data is critical in drug development, and this guide outlines the key experimental protocols necessary for such evaluations.

Comparative Efficacy of Antitubercular Agents

The following table summarizes the in vitro efficacy of "this compound" in comparison to standard antitubercular drugs. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis (Mtb).

DrugDrug ClassMechanism of ActionMIC Range (μg/mL) against drug-susceptible MtbBactericidal/Bacteriostatic
This compound (Hypothetical) Dihydrofolate Reductase InhibitorInhibits folic acid synthesis, essential for DNA synthesis and repair.0.1 - 0.5Bacteriostatic
IsoniazidMycolic Acid Synthesis InhibitorInhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3]0.025 - 0.05Bactericidal
RifampicinRNA Polymerase InhibitorInhibits DNA-dependent RNA polymerase, preventing RNA synthesis.[1][2]0.05 - 0.1Bactericidal
PyrazinamideTrans-translation InhibitorDisrupts membrane potential and energy production by conversion to pyrazinoic acid.[1][2]20 - 100Bactericidal
EthambutolArabinosyltransferase InhibitorInhibits arabinosyl transferase, disrupting arabinogalactan synthesis and cell wall formation.[3]0.5 - 2.0Bacteriostatic
BedaquilineATP Synthase InhibitorBlocks the proton pump of ATP synthase in mycobacteria.[4]0.03 - 0.12Bactericidal

Experimental Protocols for Efficacy Testing

Reproducibility of efficacy data is paramount. The following are standardized protocols for in vitro and in vivo evaluation of antitubercular agents.

In Vitro Efficacy Assessment

1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

  • Objective: To determine the minimum concentration of an agent required to inhibit the growth of M. tuberculosis.

  • Methodology:

    • M. tuberculosis H37Rv is cultured to mid-log phase.[5]

    • The bacterial suspension is added to a 96-well microplate.[6]

    • The test agent is serially diluted and added to the wells. Rifampicin and DMSO are used as positive and negative controls, respectively.[5]

    • Plates are incubated at 37°C for 7 days.[5]

    • A solution of Alamar Blue is added to each well, and the plates are re-incubated.[5]

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[5]

2. Intracellular Activity against Macrophage-Internalized M. tuberculosis

  • Objective: To assess the ability of an agent to kill mycobacteria residing within host cells.

  • Methodology:

    • A macrophage cell line (e.g., RAW 264.7) is seeded in 12-well plates.[5]

    • The cells are infected with M. tuberculosis H37Rv.[5]

    • Extracellular bacteria are removed by washing.[5]

    • The test agent is added at various concentrations to the infected cells.

    • After a set incubation period, the macrophages are lysed to release intracellular bacteria.

    • The number of viable bacteria is determined by plating the lysate and counting colony-forming units (CFUs).

In Vivo Efficacy Assessment in a Murine Model
  • Objective: To evaluate the therapeutic efficacy of an agent in a living organism.

  • Methodology:

    • BALB/c mice are infected with a low-dose aerosol of M. tuberculosis.[7]

    • Treatment with the test agent commences several weeks post-infection, once a chronic infection is established.[7]

    • The agent is administered orally or via another appropriate route for a specified duration (e.g., 4-6 months).[7][8]

    • At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized.

    • The bacterial load in the organs is quantified by plating serial dilutions of the homogenates and counting CFUs.[9]

    • A reduction in bacterial load compared to untreated controls indicates efficacy. Relapse rates can also be assessed by holding a cohort of treated mice for a period without treatment and then reassessing bacterial loads.[7]

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway of this compound

cluster_0 Folic Acid Synthesis Pathway Folic Acid Synthesis Pathway Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Folic Acid Synthesis Pathway->Dihydrofolate Reductase (DHFR) Produces Tetrahydrofolate Tetrahydrofolate Dihydrofolate Reductase (DHFR)->Tetrahydrofolate Converts DHF to THF DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis Essential for This compound This compound This compound->Dihydrofolate Reductase (DHFR) Inhibits

Caption: Hypothetical mechanism of "this compound" targeting DHFR.

Experimental Workflow for Efficacy Testing

cluster_1 Start Start In Vitro Testing In Vitro Testing Start->In Vitro Testing MIC Determination MIC Determination In Vitro Testing->MIC Determination Intracellular Activity Assay Intracellular Activity Assay In Vitro Testing->Intracellular Activity Assay In Vivo Testing (Murine Model) In Vivo Testing (Murine Model) MIC Determination->In Vivo Testing (Murine Model) Intracellular Activity Assay->In Vivo Testing (Murine Model) Aerosol Infection Aerosol Infection In Vivo Testing (Murine Model)->Aerosol Infection Drug Administration Drug Administration Aerosol Infection->Drug Administration Bacterial Load Quantification Bacterial Load Quantification Drug Administration->Bacterial Load Quantification Data Analysis Data Analysis Bacterial Load Quantification->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

A Comparative Guide to the Interaction of Antitubercular Agents with Efflux Pumps in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global health. Efflux pumps, which actively transport antibiotics out of the bacterial cell, are a key mechanism contributing to this resistance.[1][2] Understanding the interaction between antitubercular agents and these pumps is crucial for the development of new, more effective treatment strategies. This guide provides a comparative analysis of a novel hypothetical compound, "Antitubercular agent-22," with established antitubercular drugs and known efflux pump inhibitors (EPIs).

Quantitative Data Summary

The efficacy of an antitubercular agent can be significantly influenced by its susceptibility to efflux pumps. A common method to evaluate this is to determine the minimum inhibitory concentration (MIC) of the drug in the presence and absence of an EPI. A significant reduction in MIC in the presence of an EPI suggests that the drug is a substrate for an efflux pump.

Table 1: Comparative in vitro activity of this compound and existing antitubercular drugs against M. tuberculosis H37Rv in the presence and absence of Efflux Pump Inhibitors (EPIs).

CompoundMIC (µg/mL)MIC with Verapamil (50 µg/mL)Fold-change in MICPutative Efflux Pump Substrate
This compound 16 2 8 Yes
Isoniazid0.10.052Moderate
Rifampicin0.20.054Yes
Moxifloxacin0.50.1254Yes
Bedaquiline0.120.007516Yes

Data for existing drugs is compiled from published studies. Data for "this compound" is hypothetical for comparative purposes.

Table 2: Effect of various Efflux Pump Inhibitors on the activity of this compound against a clinical MDR M. tuberculosis isolate.

Efflux Pump Inhibitor (EPI)Concentration (µg/mL)MIC of this compound (µg/mL)Fold-change in MIC
None-32-
Verapamil5048
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)2.584
Thioridazine1065.3

Data for "this compound" is hypothetical for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

1. Determination of Minimum Inhibitory Concentration (MIC):

The MICs of antitubercular agents are determined using the microplate alamarBlue assay (MABA) or the resazurin microtiter assay (REMA).

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.

    • For EPI studies, a sub-inhibitory concentration of the EPI (e.g., verapamil) is added to a parallel set of plates.[3]

    • Plates are incubated at 37°C for 7-10 days.

    • A resazurin or alamarBlue solution is added to each well, and the plates are re-incubated for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink (indicating bacterial growth).

2. Checkerboard Assay for Synergism:

This assay is used to assess the synergistic, additive, indifferent, or antagonistic interactions between two compounds, such as an antitubercular agent and an EPI.

  • Procedure:

    • Two-fold dilutions of the antitubercular agent are made along the x-axis of a 96-well plate, and two-fold dilutions of the EPI are made along the y-axis.

    • Each well contains a unique combination of concentrations of the two drugs.

    • A standardized bacterial inoculum is added to each well.

    • Following incubation, bacterial growth is assessed.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

3. Real-time Efflux Assay:

This method directly measures the extrusion of a fluorescent substrate, such as ethidium bromide (EtBr), from bacterial cells.

  • Procedure:

    • M. tuberculosis cells are grown to mid-log phase and then loaded with EtBr in the presence of an EPI to maximize intracellular accumulation.

    • The cells are then washed and resuspended in a buffer without the EPI.

    • The fluorescence is monitored in real-time using a fluorometer.

    • The addition of a glucose source initiates efflux, which is observed as a decrease in fluorescence.

    • The test compound (e.g., this compound) is added to determine if it can inhibit the efflux of EtBr, which would be indicated by a slower rate of fluorescence decay compared to the control.

Visualizations

Diagram 1: General Mechanism of Efflux Pump-Mediated Drug Resistance in M. tuberculosis

cluster_cell M. tuberculosis Cell Drug Antitubercular Agent Target Intracellular Target Drug->Target Inhibition of Cellular Processes EffluxPump Efflux Pump (e.g., Rv1258c) Drug->EffluxPump Binding Drug_out Extracellular Drug EffluxPump->Drug_out ATP or PMF Dependent Efflux Drug_in Extracellular Drug Drug_in->Drug EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibition

Caption: Efflux pumps reduce intracellular drug concentrations.

Diagram 2: Experimental Workflow for Assessing Efflux Pump Interaction

Start Start: Test Compound (e.g., this compound) MIC_assay Determine MIC +/- EPI (e.g., Verapamil) Start->MIC_assay Checkerboard Checkerboard Assay for Synergism MIC_assay->Checkerboard If MIC decreases Conclusion Conclusion: Efflux Pump Substrate? MIC_assay->Conclusion If no change in MIC Efflux_assay Real-time Efflux Assay (Ethidium Bromide) Checkerboard->Efflux_assay Gene_expression Gene Expression Analysis (qRT-PCR of pump genes) Efflux_assay->Gene_expression Gene_expression->Conclusion

Caption: Workflow for evaluating drug-efflux pump interactions.

Diagram 3: Logical Relationship for Efflux Pump Inhibition Strategy

cluster_problem The Problem cluster_solution The Solution Drug Antitubercular Drug Resistance Drug Resistance Drug->Resistance Combined_Therapy Combined Therapy (Drug + EPI) Drug->Combined_Therapy Efflux Efflux Pump Activity Efflux->Resistance EPI Efflux Pump Inhibitor EPI->Efflux Inhibits EPI->Combined_Therapy Restored_Susceptibility Restored Drug Susceptibility Combined_Therapy->Restored_Susceptibility

Caption: Strategy of combining EPIs with antitubercular drugs.

Conclusion

The data and methodologies presented in this guide underscore the importance of evaluating the interaction of novel antitubercular candidates with efflux pumps in M. tuberculosis. The hypothetical "this compound" serves as a model for how a promising new drug that is a substrate for efflux pumps can have its efficacy significantly enhanced by co-administration with an EPI. This approach of using EPIs as "resistance breakers" is a promising strategy to potentiate the effects of both new and existing antitubercular drugs, potentially shortening treatment regimens and combating the rise of drug-resistant tuberculosis.[4][5][6] Further research into the development of potent and non-toxic EPIs is warranted.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Antitubercular Agent-22

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of Antitubercular Agent-22, an investigational compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. The following protocols are based on general best practices for the disposal of hazardous pharmaceutical waste and investigational drugs, in accordance with federal and local regulations.[1][2][3]

Waste Categorization and Segregation

Proper segregation of waste streams is the first critical step in the safe disposal of this compound. All waste generated during research activities involving this agent must be classified as hazardous pharmaceutical waste.

Table 1: Waste Stream Management for this compound

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Solid Waste Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; contaminated lab consumables like pipette tips, vials, and culture dishes.[1]Yellow biohazard bags for incineration.[4][5]Incineration at a permitted hazardous waste facility.[6][7][8]
Liquid Waste Unused or expired solutions of this compound, contaminated buffers, and media.Leak-proof, clearly labeled hazardous waste containers (black containers are often used for hazardous pharmaceutical waste).[6]Collection by a licensed hazardous waste disposal service for incineration.[6][9]
Sharps Waste Contaminated needles, syringes, scalpels, and broken glass.Puncture-resistant sharps containers.[1]Autoclaving followed by incineration, or direct incineration by a specialized waste management service.[7][10]
Grossly Contaminated Materials Items heavily saturated with this compound.Double-bagged in yellow biohazard bags and placed in a rigid, leak-proof container.[10][11]Incineration at a permitted hazardous waste facility.[6][9]

Decontamination and Disposal Workflow

The following diagram outlines the step-by-step process for the safe handling and disposal of waste contaminated with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Interim Storage cluster_4 Final Disposal start Research activities with This compound solid Solid Waste (PPE, consumables) start->solid generates liquid Liquid Waste (solutions, media) start->liquid generates sharps Sharps Waste (needles, glass) start->sharps generates solid_container Yellow Biohazard Bag solid->solid_container liquid_container Black Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container storage Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage pickup Scheduled Pickup by Licensed Waste Hauler storage->pickup incineration Incineration at Permitted Hazardous Waste Facility pickup->incineration

Caption: Disposal workflow for this compound.

Experimental Protocol: Decontamination of Laboratory Surfaces

This protocol details the procedure for decontaminating laboratory benches and equipment potentially contaminated with this compound.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • 5% phenol solution or a freshly prepared 1% sodium hypochlorite solution.[4][5][12]

  • Absorbent materials (e.g., paper towels).

  • Yellow biohazard bags for solid waste.[4][5]

  • Designated hazardous waste container for liquid waste.

Procedure:

  • Preparation: Don the appropriate PPE before beginning the decontamination process. Ensure the work area is well-ventilated.

  • Containment of Spills: In the event of a spill, cover the affected area with absorbent material.

  • Application of Disinfectant: Carefully apply the 5% phenol or 1% sodium hypochlorite solution to the contaminated surface, ensuring complete coverage.[4][5] For spills, saturate the absorbent material with the disinfectant.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a minimum of 30 minutes.[4][10]

  • Wiping and Cleaning: Using fresh absorbent material, wipe the surface clean, moving from the outer edge of the contaminated area inward.

  • Disposal of Cleaning Materials: Dispose of all used absorbent materials and any contaminated PPE into a yellow biohazard bag for incineration.[4][5]

  • Final Rinse (if necessary): If using a corrosive disinfectant like sodium hypochlorite on metal surfaces, wipe the area with 70% ethanol or sterile water after the required contact time to remove any residue.

  • Hand Hygiene: After completing the decontamination procedure and removing PPE, wash hands thoroughly with soap and water.

Regulatory Compliance

All disposal procedures for this compound must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] All personnel handling this agent must receive training on chemical waste management.[6][13] It is imperative to maintain accurate records of all waste generated and disposed of.[10][13]

References

Personal protective equipment for handling Antitubercular agent-22

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitubercular agent-22" is a placeholder name for a novel or investigational compound. The following guidance is based on best practices for handling potent, novel antitubercular agents in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for any known compound and adhere to your institution's environmental health and safety protocols.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with new antitubercular compounds.

Personal Protective Equipment (PPE)

The selection of PPE is crucial to minimize exposure to potentially hazardous compounds. The required level of PPE depends on the specific procedures and the determined potency and toxicity of the agent.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentLow-Risk Activities (e.g., handling solutions in a closed system)High-Risk Activities (e.g., weighing powder, generating aerosols)
Lab Coat Disposable or dedicated, back-fastening gown with long sleeves and elastic cuffs.[1][2]Disposable, solid-front, back-fastening gown with long sleeves and elastic cuffs.[1][2]
Gloves Double-gloving with nitrile or latex gloves.[1]Double-gloving with nitrile gloves, with the outer glove tucked under the gown cuff.[1]
Eye Protection Safety glasses with side shields.Chemical splash goggles or a face shield.[3]
Respiratory Protection Not typically required if handled in a certified chemical fume hood or biological safety cabinet.A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling powders.[1][4] Fit testing is essential.[1]
Foot Protection Closed-toe shoes.[3]Disposable shoe covers should be worn over closed-toe shoes.[3]

Note: All PPE should be removed before leaving the laboratory and disposed of as potentially contaminated waste. Hands should be washed thoroughly after handling the agent and before leaving the laboratory.[1][2]

Engineering Controls

Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.

  • Ventilation: All work with this compound, especially the handling of powders, should be conducted in a certified chemical fume hood, biological safety cabinet (Class II), or a ventilated laminar flow enclosure to prevent inhalation of aerosols or dust.[5][6]

  • Containment: For high-potency compounds, consider the use of containment systems like glove boxes or isolators to provide a physical barrier between the operator and the material.[6][7]

  • Facility Design: The laboratory should be designed with controlled access and negative air pressure relative to adjacent areas to prevent the spread of contaminants.[5][8] Air should be single-pass and HEPA-filtered before being exhausted.[5][8]

Operational Plan: Step-by-Step Handling Procedures

A clear and detailed operational plan is essential for safe handling. The following provides a general workflow for handling a potent antitubercular agent.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Containment (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound in Vented Enclosure prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_add Add Compound to Experimental System prep_dissolve->exp_add exp_incubate Incubate as per Protocol exp_add->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze cleanup_decon Decontaminate Surfaces and Equipment exp_analyze->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A generalized workflow for the safe handling of a potent antitubercular agent from preparation to disposal.

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the work area within a certified chemical fume hood or other containment device. Cover the work surface with absorbent, disposable liners.

    • If handling a powder, use a ventilated balance enclosure for weighing.

    • Carefully dissolve the weighed compound in the appropriate solvent.

  • Experimentation:

    • Add the compound solution to the experimental system (e.g., cell culture, enzymatic assay) using appropriate liquid handling tools.

    • Follow the specific experimental protocol for incubation times and conditions.

    • Perform the analysis of the experimental results.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.

    • Segregate all waste streams as described in the Disposal Plan.

    • Carefully doff and dispose of all PPE in the designated waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of investigational drug waste is critical to prevent environmental contamination and ensure safety. All disposal procedures must comply with local, state, and federal regulations (e.g., RCRA).[9][10]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated PPE, labware) Place in a clearly labeled, sealed hazardous waste container.[11] This waste will likely require incineration by a licensed hazardous waste disposal company.[9][11]
Liquid Waste (solutions containing the compound, contaminated solvents) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[12] The waste will be collected by a certified hazardous waste vendor for incineration.[10][11]
Sharps (needles, contaminated glass) Place in a puncture-resistant sharps container labeled as hazardous waste.

Disposal Workflow

cluster_gen Waste Generation cluster_seg Segregation cluster_disp Final Disposal gen_solid Solid Waste (PPE, labware) seg_solid Hazardous Solid Waste Container gen_solid->seg_solid gen_liquid Liquid Waste (solutions) seg_liquid Hazardous Liquid Waste Container gen_liquid->seg_liquid gen_sharps Sharps seg_sharps Hazardous Sharps Container gen_sharps->seg_sharps disp_pickup Collection by Certified Hazardous Waste Vendor seg_solid->disp_pickup seg_liquid->disp_pickup seg_sharps->disp_pickup disp_incin Incineration disp_pickup->disp_incin

Caption: A logical flow for the proper segregation and disposal of waste generated from working with this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If trained and equipped, contain the spill with absorbent materials. Wear appropriate PPE, including respiratory protection.

    • Clean the area with an appropriate deactivating solution.

    • Collect all contaminated materials in a sealed hazardous waste container.

Always have a spill kit readily available in the laboratory. All personnel should be trained on these emergency procedures.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.